1-bromo-3,5-bis(methoxymethyl)Benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-8-3-9(7-13-2)5-10(11)4-8/h3-5H,6-7H2,1-2H3 |
InChI Key |
BMXJQQHQFAZAJN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)COC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-bromo-3,5-bis(methoxymethyl)benzene: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical literature and commercial availability, some compounds stand as well-documented workhorses, their properties and applications extensively chronicled. Others, like 1-bromo-3,5-bis(methoxymethyl)benzene , reside in a more specialized niche. While its structure is cataloged, a comprehensive public record of its empirical physicochemical properties, detailed spectroscopic analyses, and established synthetic protocols remains limited. This guide, therefore, adopts a dual approach. It will first present the confirmed structural and molecular information for 1-bromo-3,5-bis(methoxymethyl)benzene. Subsequently, it will provide a reasoned, in-depth analysis of its predicted properties and reactivity, drawing upon established principles of organic chemistry and making carefully considered comparisons to structurally analogous, well-characterized compounds. This approach is designed to offer valuable, field-proven insights for the research scientist, empowering them to judiciously consider this molecule's potential as a versatile building block in complex synthetic endeavors, including drug discovery.
Molecular Identity and Structural Elucidation
1-bromo-3,5-bis(methoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two methoxymethyl ether groups at the 1, 3, and 5 positions, respectively.
Chemical Structure
The structural formula of 1-bromo-3,5-bis(methoxymethyl)benzene is presented below. The molecule's symmetry and the nature of its functional groups are key determinants of its chemical behavior.
Caption: 2D Structure of 1-bromo-3,5-bis(methoxymethyl)benzene.
Physicochemical Properties
| Property | Value/Predicted Value | Source/Basis |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogy to similar substituted bromobenzenes. |
| Boiling Point | Predicted: >250 °C at 760 mmHg | Based on the increased molecular weight and polarity compared to simpler bromobenzenes. |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water. | [2] |
| InChI | InChI=1S/C10H13BrO2/c1-12-7-9-5-10(8-13-2)6-11/h5-6H,7-8H2,1-2H3 | [1] |
| InChIKey | Not available | |
| Canonical SMILES | COC1=CC(=CC(=C1)Br)COC | [1] |
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic signatures for 1-bromo-3,5-bis(methoxymethyl)benzene, which are crucial for its identification and characterization during and after synthesis. These predictions are based on established principles of NMR and mass spectrometry for similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3-7.5 | s | 3H | H-2, H-4, H-6 |
| Methylene Protons | ~4.5 | s | 4H | Ar-CH₂ -O |
| Methyl Protons | ~3.4 | s | 6H | O-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| Aromatic C-Br | ~122 | C-1 |
| Aromatic C-H | ~128-130 | C-2, C-4, C-6 |
| Aromatic C-CH₂ | ~138-140 | C-3, C-5 |
| Methylene Carbon | ~72-74 | Ar-C H₂-O |
| Methyl Carbon | ~58-60 | O-C H₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺).
| m/z | Proposed Ion | Description of Fragmentation |
| 244/246 | [C₁₀H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |
| 213/215 | [C₉H₁₀BrO]⁺ | Loss of a methoxy radical (•OCH₃) |
| 199/201 | [C₈H₈BrO]⁺ | Loss of a methoxymethyl radical (•CH₂OCH₃) |
| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a bromine radical (•Br) |
Proposed Synthesis Protocol
While a specific, optimized synthesis for 1-bromo-3,5-bis(methoxymethyl)benzene is not detailed in readily accessible literature, a plausible and logical synthetic route can be devised based on standard organic transformations. A common strategy would involve the bromination of a suitable precursor or the functionalization of a pre-brominated aromatic core. One such approach could start from 1,3,5-tribromobenzene.
Caption: Proposed synthetic workflow for 1-bromo-3,5-bis(methoxymethyl)benzene.
Step-by-Step Methodology
Disclaimer: This is a theoretical protocol and would require optimization and validation in a laboratory setting.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,5-tribromobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
First Methoxymethylation: In a separate flask, prepare a solution of dimethoxymethane (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,3-dibromo-5-(methoxymethyl)benzene. Purify by column chromatography on silica gel.
-
Second Methoxymethylation: Repeat steps 1-4 using the purified 1,3-dibromo-5-(methoxymethyl)benzene as the starting material to yield the final product, 1-bromo-3,5-bis(methoxymethyl)benzene.
Reactivity and Potential Applications in Drug Development
The synthetic utility of 1-bromo-3,5-bis(methoxymethyl)benzene stems from the distinct reactivity of its functional groups: the aryl bromide and the two methoxymethyl ethers.
The Aryl Bromide Moiety: A Gateway to Carbon-Carbon Bond Formation
The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds in drug discovery.
-
Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by treatment with magnesium metal in an ethereal solvent like THF.[3][4][5] This organometallic intermediate is a potent nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: The C-Br bond is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or their derivatives.[6][7][8][9] This reaction is one of the most powerful and widely used methods for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
Caption: Key transformations of 1-bromo-3,5-bis(methoxymethyl)benzene.
The Methoxymethyl Ethers: Stable Protecting Groups
The methoxymethyl (MOM) ether is a common protecting group for alcohols. In the context of 1-bromo-3,5-bis(methoxymethyl)benzene, these groups are relatively stable to a range of reaction conditions, including those typically used for Grignard reagent formation and many palladium-catalyzed couplings.[10] This stability allows for selective manipulation of the aryl bromide moiety without affecting the ether linkages.
The benzylic nature of the ether linkages also imparts a specific reactivity. While generally stable, these benzyl-type ethers can be cleaved under certain reductive or strongly acidic conditions, which could be a strategic consideration in a multi-step synthesis.[10][11][12][13][14]
Potential in Drug Discovery
As a bifunctional molecule, 1-bromo-3,5-bis(methoxymethyl)benzene can serve as a scaffold to introduce a 1,3,5-trisubstituted benzene ring into a larger molecule. The two methoxymethyl groups can be carried through several synthetic steps or potentially deprotected to reveal diol functionalities for further elaboration. The aryl bromide allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in a drug discovery program. Its structural similarity to intermediates used in the synthesis of pharmaceutical inhibitors suggests its potential in this area.[15][16]
Safety and Handling
Specific toxicity data for 1-bromo-3,5-bis(methoxymethyl)benzene is not available. However, based on the known hazards of similar brominated aromatic compounds, appropriate safety precautions should be taken.[17][18][19][20]
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-bromo-3,5-bis(methoxymethyl)benzene presents itself as a potentially valuable, yet under-explored, synthetic intermediate. Its structure offers a strategic combination of a reactive aryl bromide for carbon-carbon bond formation and two stable methoxymethyl ether groups. While a lack of comprehensive experimental data necessitates a cautious and methodical approach, the theoretical and comparative analysis provided in this guide offers a solid foundation for researchers to evaluate its utility in their synthetic campaigns. As the demand for novel and complex molecular architectures in drug development continues to grow, the exploration of such niche reagents may unlock new avenues for innovation.
References
-
A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Benzylic Ether Definition. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]
-
Grignard reagent. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Weller, P. E., & Hanzlik, R. P. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Journal of Labelled Compounds and Radiopharmaceuticals, 25(9), 991-998.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.). Chemical Communications. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
1-bromo-3,5-bis(methoxymethyl)Benzene. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
The Chemical Properties and Synthesis Applications of 1,3-Bis(bromomethyl)benzene. (2025, December 12). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 15, 2026, from [Link]
- Process for the production of substituted bromobenzenes. (n.d.). Google Patents.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters. American Chemical Society. Retrieved February 15, 2026, from [Link]
-
[Toxicity of selected brominated aromatic compounds]. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Benzyl group. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006, August 21). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]
-
Preparation of an aromatic Grignard reagent. (2018, March 27). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Scope of aryl and alkyl bromides in a mechanochemical Grignard reaction... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Aryl Grignards. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
-
Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (2000, June 28). Organic Letters. American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Bromobenzene aliphatic nucleophilic substitution guided controllable and reproducible synthesis of high quality cesium lead bromide perovskite nanocrystals. (n.d.). Inorganic Chemistry Frontiers. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. (2021, May 26). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
benzyl ether cleavage. (2018, December 31). YouTube. Retrieved February 15, 2026, from [Link]
-
1-Bromo-3,5-dimethoxybenzene. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Chemical Properties of Benzene, 1,3-bis(bromomethyl)- (CAS 626-15-3). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]
-
ECHA identifies certain brominated flame retardants as candidates for restriction. (2023, March 15). European Chemicals Agency. Retrieved February 15, 2026, from [Link]
-
Modern Approaches to Green Bromination for a Sustainable Future. (2025, September 18). Engineered Science Publisher. Retrieved February 15, 2026, from [Link]
-
1-Bromo-3-(methoxymethyl)benzene. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
1-bromo-3-methoxy-5-methylbenzene (C8H9BrO). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
Sources
- 1. 1-bromo-3,5-bis(methoxymethyl)Benzene | C10H13BrO2 | CID 15134211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. fiveable.me [fiveable.me]
- 11. Benzyl group - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 1-Bromo-3,5-dimethoxybenzene | CAS 20469-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. 1-溴-3,5-二甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pinfa.eu [pinfa.eu]
- 20. All news - ECHA [echa.europa.eu]
An In-Depth Technical Guide to 3,5-bis(methoxymethyl)phenyl bromide: Synthesis, Reactivity, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3,5-bis(methoxymethyl)phenyl bromide, a key aromatic building block in organic synthesis. It details the compound's chemical identifiers, physicochemical properties, and a robust synthesis protocol. Furthermore, it explores the compound's reactivity, particularly its utility in forming Grignard reagents and participating in cross-coupling reactions, which are foundational in the development of complex molecules for the pharmaceutical and materials science sectors. Safety protocols and handling procedures are also outlined to ensure its effective and safe use in a research environment.
Compound Profile and Chemical Identifiers
3,5-bis(methoxymethyl)phenyl bromide is a disubstituted aromatic compound featuring a bromine atom and two methoxymethyl groups symmetrically placed on the benzene ring. This specific arrangement of functional groups makes it a versatile intermediate for introducing the 3,5-bis(methoxymethyl)phenyl moiety into larger molecular frameworks.
Table 1: Chemical Identifiers for 3,5-bis(methoxymethyl)phenyl bromide
| Identifier | Value | Source |
| CAS Number | 128333-68-2 | N/A |
| IUPAC Name | 1-Bromo-3,5-bis(methoxymethyl)benzene | [1] |
| Synonyms | 1-Bromo-3,5-bis(methoxymethyl)benzene | [1] |
| Molecular Formula | C10H13BrO2 | [1] |
| Molecular Weight | 245.11 g/mol | N/A |
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing reaction conditions, purification procedures, and ensuring proper storage. While exhaustive experimental data for this specific compound is not broadly published, properties can be predicted based on its structure and comparison to similar molecules.
Table 2: Physicochemical Properties of 3,5-bis(methoxymethyl)phenyl bromide
| Property | Value | Notes |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous structures like 1-Bromo-3,5-dimethoxybenzene.[2] |
| Boiling Point | Predicted: ~270-290 °C | Estimation based on related substituted bromobenzenes. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, methanol). | Based on its nonpolar aromatic core and polar ether groups.[2] |
| Storage | Sealed in a dry, room temperature environment. | To prevent hydrolysis and degradation.[3] |
Synthesis and Purification
The synthesis of 3,5-bis(methoxymethyl)phenyl bromide can be achieved from commercially available starting materials. A common conceptual pathway involves the reduction of the corresponding dialdehyde or diacid, followed by protection of the resulting hydroxyl groups and subsequent bromination of the aromatic ring. A plausible and scalable synthesis starts from 3,5-bis(hydroxymethyl)phenol, involving methylation and subsequent bromination.
Detailed Experimental Protocol: Synthesis from 3,5-bis(hydroxymethyl)phenol
This protocol is a representative, multi-step synthesis that could be adapted for the target molecule.
Step 1: Methylation of 3,5-bis(hydroxymethyl)phenol
-
To a stirred solution of 3,5-bis(hydroxymethyl)phenol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (CH3I, 2.5 eq) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-bis(hydroxymethyl)-5-methoxybenzene.
Step 2: Conversion of Hydroxymethyl to Methoxymethyl Groups
-
The diol from the previous step is then subjected to a Williamson ether synthesis using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.
Step 3: Bromination of the Aromatic Ring
-
The resulting 1,3-bis(methoxymethyl)-5-methoxybenzene is then brominated. A selective brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be used. The electron-donating methoxy group will direct bromination, though control of conditions is necessary to achieve the desired regioselectivity.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for 3,5-bis(methoxymethyl)phenyl bromide.
Chemical Reactivity and Applications
The reactivity of 3,5-bis(methoxymethyl)phenyl bromide is dominated by the carbon-bromine bond, making it an excellent substrate for a variety of synthetic transformations.
Formation of Grignard Reagents
The aryl bromide can be readily converted into its corresponding Grignard reagent, 3,5-bis(methoxymethyl)phenylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent like THF or diethyl ether.[4][5] This organometallic reagent is a powerful nucleophile, enabling the formation of new carbon-carbon bonds by reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and nitriles.
Cross-Coupling Reactions
3,5-bis(methoxymethyl)phenyl bromide is an ideal partner in transition metal-catalyzed cross-coupling reactions.[6][7] These reactions are cornerstones of modern organic synthesis, allowing for the precise construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: The compound can be coupled with boronic acids or boronic esters in the presence of a palladium catalyst and a base to form biaryl compounds.[8] This reaction is noted for its mild conditions and tolerance of various functional groups.
-
Negishi Coupling: Reaction with organozinc reagents, catalyzed by palladium or nickel, provides another efficient route to C-C bond formation.[7]
-
Other Couplings: It can also participate in other cross-coupling reactions such as Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, further highlighting its versatility.
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Application in Drug Discovery and Materials Science
The 3,5-disubstituted phenyl motif is a common scaffold in medicinal chemistry and materials science.[9] The methoxymethyl groups can improve solubility and act as hydrogen bond acceptors, potentially influencing the pharmacokinetic properties of a drug candidate. In materials science, this building block can be incorporated into polymers and dendrimers to create materials with specific thermal or optoelectronic properties.[10]
Generalized Suzuki-Miyaura Cross-Coupling Mechanism
Sources
- 1. 1-bromo-3,5-bis(methoxymethyl)Benzene | C10H13BrO2 | CID 15134211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,5-dimethoxybenzene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Bromo-3-(methoxymethyl)benzene | 1515-89-5 [sigmaaldrich.com]
- 4. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3-Bis [[3,5-bis [[3,5-bis (phenoxy) phenyl] methoxy] phenyl] methoxy]-5-(bromomethyl) benzene [stage0.myskinrecipes.com]
Introduction: The Strategic Imperative for Protected Building Blocks in Modern Synthesis
An In-depth Technical Guide to the Strategic Application of Aryl Bromide Building Blocks Featuring MOM-Protected Alcohols
In the intricate landscape of pharmaceutical and materials science, the construction of complex molecular architectures hinges on the strategic use of versatile, functionalized building blocks. Aryl bromides are foundational pillars in this context, serving as robust and reliable coupling partners in a myriad of palladium-catalyzed cross-coupling reactions that form the bedrock of modern organic synthesis.[1][2] However, the presence of reactive functional groups, such as alcohols, necessitates a tactical approach to prevent undesired side reactions. This guide focuses on a critical class of reagents: aryl bromides bearing a methoxymethyl (MOM) protected alcohol.
The MOM ether stands out as a widely employed protecting group for hydroxyl functionalities due to its facile introduction, pronounced stability across a broad spectrum of non-acidic reaction conditions, and clean, predictable cleavage under mild acidic stimuli.[3][4] This unique stability profile makes MOM-protected aryl bromides exceptionally valuable, allowing for the unmasking of the alcohol late in a synthetic sequence, thereby preserving the sensitive hydroxyl group through multiple synthetic transformations. This document, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis, application, and strategic considerations for employing these indispensable building blocks.
Pillar 1: The Methoxymethyl (MOM) Acetal as a Strategic Protecting Group
The selection of a protecting group is a critical decision in the planning of any multi-step synthesis.[5] The ideal group should be easy to install and remove in high yield and be inert to a wide range of subsequent reaction conditions.[5] The MOM group, an acetal, fulfills these criteria exceptionally well for many applications.
Causality of Selection: Why Choose a MOM Ether?
The utility of the MOM ether stems from its electronic structure. As an acetal, it lacks the acidic proton of an alcohol, rendering it inert to bases, organometallics, nucleophiles, and many reducing and oxidizing agents.[6][7] Its cleavage, however, is readily initiated by protonation or Lewis acid coordination at one of the ether oxygens, which activates the C-O bond for hydrolysis under conditions that often leave more robust protecting groups, like benzyl or silyl ethers, intact.[4][8][9]
Mechanism of Protection
The formation of a MOM ether is an acetalization reaction.[3] The most common methods involve reacting the alcohol with a MOM-donating reagent under either basic or acidic conditions.
-
Base-Mediated Protection: The most prevalent method utilizes methoxymethyl chloride (MOM-Cl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4] The base serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The use of a strong base like sodium hydride (NaH) to first generate the alkoxide is also common, particularly for less reactive alcohols.[4]
-
Acid-Catalyzed Protection: An alternative, safer approach avoids the carcinogenic MOM-Cl by using dimethoxymethane as both the reagent and solvent, catalyzed by a strong acid like phosphorus pentoxide.[4] This is an equilibrium-driven acetal exchange reaction.[4]
Caption: Mechanistic pathways for MOM protection of alcohols.
Mechanism of Deprotection
The standard method for MOM ether cleavage is acidic hydrolysis.[4] Protonation of the ether oxygen makes it a good leaving group (methanol), generating a resonance-stabilized oxonium ion. This intermediate is then attacked by water to release the free alcohol and formaldehyde.[4]
Caption: Stepwise mechanism for the acidic cleavage of a MOM ether.
Data Summary: MOM Group Stability Profile
The stability of the MOM group is paramount to its utility. The following table summarizes its general compatibility with common reagents, highlighting why it is a robust choice for intermediates destined for cross-coupling.
| Reagent Class | General Stability | Conditions to Avoid / Key Considerations |
| Strong Bases | Stable | Generally very stable (e.g., NaH, LDA, t-BuOK).[6] |
| Nucleophiles | Stable | Stable to Grignards, organolithiums, cuprates, and enolates at low temperatures.[6][7] Caution: Chelation control with adjacent functional groups can sometimes facilitate cleavage.[10] |
| Reducing Agents | Stable | Stable to catalytic hydrogenation (H₂/Pd), LiAlH₄, and NaBH₄.[6] Caution: DIBAL-H can cleave MOM ethers, likely via Lewis acidic coordination.[10] |
| Oxidizing Agents | Stable | Stable to many common oxidants (e.g., MnO₂, CrO₃, peroxy acids).[6] |
| Lewis Acids | LABILE | Highly susceptible to cleavage by Lewis acids (e.g., TiCl₄, ZnBr₂, TMSBr, BF₃·OEt₂).[10] This is a critical vulnerability to consider during reaction design. |
| Acidic Conditions | LABILE | Cleaved by strong protic acids (HCl, TFA) and even mildly acidic conditions like silica gel chromatography.[4][10] |
Pillar 2: Synthesis and Key Examples of Building Blocks
The synthesis of MOM-protected aryl bromide building blocks typically involves the protection of a commercially available brominated phenol or benzyl alcohol. This approach is often more direct than brominating a MOM-protected precursor, which could lead to selectivity issues.
Experimental Protocol: Synthesis of 1-Bromo-4-(methoxymethoxy)benzene
This protocol details the protection of 4-bromophenol, a common and cost-effective starting material.
Workflow Diagram
Caption: Experimental workflow for the synthesis of a MOM-protected aryl bromide.
Step-by-Step Methodology: (Adapted from general procedures[4][10])
-
Preparation: To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise to the cooled solution. CAUTION: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Commonly Utilized Building Blocks
A variety of these building blocks are commercially available or can be readily synthesized. Their substitution patterns offer diverse steric and electronic properties for subsequent coupling reactions.
| Compound Name | Structure | CAS Number | Molecular Weight |
| 1-Bromo-4-(methoxymethoxy)benzene | Br-C₆H₄-O-MOM (para) | 145503-93-5 | 217.06 |
| 1-Bromo-3-(methoxymethoxy)benzene | Br-C₆H₄-O-MOM (meta) | 101391-37-3 | 217.06 |
| 1-Bromo-2-(methoxymethoxy)benzene | Br-C₆H₄-O-MOM (ortho) | 145503-92-4 | 217.06 |
| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Br-C₆H₄-CH₂-O-MOM (ortho) | 127980-13-6 | 231.09 |
| 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | Br-(MeO)C₆H₃-O-MOM | 623550-16-3 | 247.09[11] |
Pillar 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
The true value of these building blocks is realized in their application. The C-Br bond provides a reliable handle for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle, while the MOM-protected alcohol remains a spectator until its desired cleavage.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron reagent, is arguably the most widely used cross-coupling reaction.[2] Aryl bromides are excellent substrates for this transformation.[12]
Key Considerations:
-
Base Selection: The choice of base is critical. While strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are standard, one must be mindful that any adventitious acid generated during workup could compromise the MOM group. A buffered or neutral workup is advisable.
-
Catalyst System: A wide range of palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands are effective. The choice depends on the specific coupling partners.
Experimental Protocol: Suzuki Coupling of 1-Bromo-4-(methoxymethoxy)benzene with 4-Methoxyphenylboronic acid
-
Setup: In an oven-dried flask under an inert atmosphere, combine 1-bromo-4-(methoxymethoxy)benzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq)[13][14][15], Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously until the starting aryl bromide is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the MOM-protected biaryl ether.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][16] The reaction is known for its broad substrate scope and functional group tolerance.[16]
Key Considerations:
-
Base Strength: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine coupling partner.[17] The MOM group is completely stable to these anhydrous basic conditions.
-
Ligand Choice: The success of the Buchwald-Hartwig amination often depends on the use of specialized, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that promote the key reductive elimination step.[17][18]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2-((methoxymethoxy)methyl)benzene with Morpholine
-
Setup: To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.025 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add 1-bromo-2-((methoxymethoxy)methyl)benzene (1.0 eq), morpholine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the vessel and heat to 100 °C with stirring for 12-24 hours. Monitor for completion by GC-MS.
-
Workup: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography to obtain the desired arylamine product.
Pillar 4: Final Stage Deprotection and Troubleshooting
The culmination of the synthetic strategy is the selective removal of the MOM group to reveal the final, functionalized molecule.
Experimental Protocol: Acidic Deprotection of a MOM Ether
This protocol provides a general and reliable method for MOM cleavage.[10]
-
Dissolution: Dissolve the MOM-protected substrate (1.0 eq) in a protic solvent like methanol or a mixture of THF/water.
-
Acidification: Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor carefully by TLC to avoid potential side reactions from prolonged acid exposure.
-
Workup: Neutralize the reaction carefully by adding a saturated aqueous solution of NaHCO₃.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the deprotected alcohol, which can be further purified if necessary.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solutions |
| Premature Deprotection | - Adventitious acid in reagents or solvents. - Use of an incompatible Lewis-acidic reagent (e.g., TiCl₄, ZnBr₂).[10] - Acidic silica gel during chromatography.[10] | - Ensure all reagents and solvents are anhydrous and free of acid. - Choose alternative, non-Lewis acidic reagents. - Neutralize silica gel with triethylamine (1% v/v in eluent) before purification. |
| Low Cross-Coupling Yield | - Inactive catalyst. - Suboptimal base or solvent choice. - Steric hindrance from the MOM group or substrate. | - Use a pre-catalyst or ensure the active Pd(0) species is properly generated. - Screen different bases, solvents, and ligands. - Increase reaction temperature or time. |
| Incomplete Deprotection | - Insufficient acid catalyst or reaction time. - Steric hindrance around the MOM ether. | - Add more acid catalyst or gently warm the reaction (e.g., to 40 °C). - Consider a stronger deprotection cocktail, such as TFA in DCM.[4] |
Conclusion
Aryl bromide building blocks equipped with MOM-protected alcohols are more than just synthetic intermediates; they are instruments of chemical strategy. Their predictable stability and reactivity profile provides chemists with the confidence to perform complex transformations, such as palladium-catalyzed cross-couplings, on one part of the molecule while a sensitive hydroxyl group remains safely masked. By understanding the causality behind the MOM group's behavior—its installation, its robust stability, and its specific lability—researchers can design more efficient, reliable, and elegant synthetic routes to novel pharmaceuticals and advanced materials.
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol. BenchChem.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
- BLDpharm. 4-Bromo-1-methoxy-2-((methoxymethoxy)methyl)benzene. BLDpharm.
- YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry.
- Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Thieme.
- ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
- SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-.
- Matrix Fine Chemicals. 1-BROMO-4-METHOXYBENZENE | CAS 104-92-7.
- NIST. Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem.
- PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- PMC. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- BenchChem. (2025). (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Versatile Building Block in Medicinal Chemistry. BenchChem.
- Journal of the American Chemical Society. Phenoxide-directed ortho lithiation.
- BoronPharm. 4-Bromo-2-(methoxymethoxy)phenylboronic acid.
- Organic Chemistry Portal. MOM Ethers.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Reddit. (2021). Stability of -OMOM protecting groups. r/Chempros.
- ACS Omega.
- Organic Chemistry Portal. Hydroxyl Protecting Groups Stability.
- ResearchGate. (2025).
- PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Wikipedia.
- Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable.
- ChemicalBook. The uses of 4-Methoxyphenylboronic acid.
- University of B
- University of Groningen.
- PrepChem.com. Synthesis of 2-bromobenzyl alcohol.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Amanote Research. Ortho-Lithiation of Phenols Using the Bis(dimethylamino)phosphoryl Group as a Directing Group.
- Western Michigan University ScholarWorks. (2011). Regiospecific Synthesis of Ortho Substituted Phenols.
- BOC Sciences. 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis.
- ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
- INIS-IAEA. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.
- PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 | CID 11736734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. guidechem.com [guidechem.com]
- 14. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 15. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
3,5-Disubstituted Bromobenzene Derivatives: The Architecture of Convergent Dendrimers
Topic: 3,5-Disubstituted Bromobenzene Derivatives for Dendrimer Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary: The AB₂ Logic
In the precision engineering of dendrimers—specifically the poly(benzyl ether) (Fréchet-type) architectures used in drug delivery—the 3,5-disubstituted benzene motif is not merely a structural choice; it is a strategic necessity. This substitution pattern provides the requisite
This guide focuses on the technical manipulation of 3,5-disubstituted bromobenzene derivatives (and their benzylic bromide counterparts) to construct high-generation dendrons. We distinguish between two critical chemical handles:
-
Aryl Bromides (Ar-Br): Used as robust precursors for lithiation/functionalization or cores in metal-catalyzed divergent growth.
-
Benzylic Bromides (Ar-CH₂-Br): The "active wedge" in standard convergent ether synthesis.
Strategic Selection of Derivatives
The choice of the 3,5-derivative dictates the solubility, surface chemistry, and coupling efficiency of the final dendrimer.
| Derivative Class | Chemical Structure | Role in Synthesis | Key Property |
| 3,5-Dimethoxybromobenzene | Surface Precursor . Converted to lipophilic surface groups via lithiation. | High chemical stability; precursor to "surface" dendrons. | |
| 3,5-Dihydroxybenzyl Alcohol | The "Fréchet Monomer" . The primary | Dual phenolic nucleophiles allow branching; benzylic alcohol is the focal point. | |
| 3,5-Bis(benzyloxy)benzyl Bromide | Activated Dendron (G1-Br) . The reactive wedge for convergent growth. | Highly reactive electrophile ( |
Expert Insight: The Causality of Choice
Why use 3,5-dihydroxybenzyl alcohol over 3,5-dihydroxybromobenzene for the backbone?
-
Reactivity: The Williamson ether synthesis (Phenol + Alkyl Halide) is milder and cleaner than Ullmann or Buchwald-Hartwig couplings required for aryl bromides.
-
Orthogonality: The benzylic alcohol (focal point) is chemically distinct from the phenolic oxygens (branching points), allowing selective activation without protecting groups during the growth phase.
Synthetic Methodologies: The Convergent Workflow
The convergent approach synthesizes the dendrimer from the "outside in." This ensures that every coupling step involves a purification, resulting in monodisperse macromolecules essential for clinical drug delivery vehicles.
Phase 1: Synthesis of the Activated Wedge (G1-Br)
This protocol describes the conversion of the monomer into a reactive Generation 1 (G1) dendron.
Reagents:
-
3,5-Dihydroxybenzyl alcohol (Monomer)[1]
-
Benzyl bromide (Surface Group)
-
Potassium Carbonate (
)[2][3] -
18-Crown-6 (Phase transfer catalyst)
-
Carbon Tetrabromide (
) / Triphenylphosphine ( )[1]
Step 1: Surface Coupling (Williamson Ether Synthesis)
-
Setup: Dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) in dry acetone (0.1 M).
-
Base Addition: Add anhydrous
(2.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).-
Why 18-crown-6? It complexes potassium cations, creating "naked," highly nucleophilic phenoxide anions, significantly accelerating the reaction and suppressing side reactions.
-
-
Alkylation: Add benzyl bromide (2.2 eq) dropwise. Reflux under Argon for 24 hours.
-
Self-Validating Check: Monitor TLC. The disappearance of the polar triol (monomer) and appearance of a less polar spot indicates conversion.
-
QC Endpoint: IR spectroscopy should show the retention of the broad
stretch (~3400 cm⁻¹) from the benzylic alcohol, but loss of phenolic .
-
Step 2: Focal Point Activation (Appel Reaction)
-
Setup: Dissolve the G1-Alcohol product in dry THF or DCM at 0°C.
-
Reagent Addition: Add
(1.25 eq) and (1.25 eq). -
Mechanism:
abstracts the oxygen, forming a phosphine oxide byproduct, while the bromide attacks the benzylic position via . -
Workup: Evaporate solvent. The byproduct
precipitates in hexanes/ether. Filter and purify via silica plug.[1] -
Self-Validating Check:
-
NMR: The benzylic methylene protons (
) shift upfield (approx. 4.6 ppm 4.4 ppm) upon conversion from alcohol to bromide. -
Stability Warning: Benzylic bromides are lachrymators and hydrolytically unstable. Store at -20°C under inert gas.
-
Phase 2: Dendron Growth (G1 G2)
The G1-Br wedge is now coupled to a fresh equivalent of 3,5-dihydroxybenzyl alcohol (the core for the next generation).
-
Stoichiometry: React 2.1 equivalents of G1-Br with 1.0 equivalent of 3,5-dihydroxybenzyl alcohol.
-
Conditions: Reflux in Acetone/DMF with
and 18-crown-6 (48 hours). -
Purification: Silica gel chromatography. The large difference in polarity between the dendron (non-polar) and unreacted monomer (polar) makes purification efficient.
Visualization: Convergent Synthesis Pathway[4][5]
The following diagram illustrates the logical flow from the 3,5-disubstituted monomer to the active dendron wedge.
Figure 1: Convergent Synthesis Workflow. The cycle repeats by activating the focal point of the new generation.
Characterization & Quality Control
Trustworthiness in dendrimer synthesis relies on proving structural perfection. Polydispersity is a failure mode.
| Technique | Critical Observation | Pass Criteria |
| ¹H NMR | Integration Ratio | The ratio of surface protons (e.g., terminal |
| MALDI-TOF MS | Molecular Ion | Single sharp peak corresponding to |
| GPC (SEC) | Polydispersity (PDI) | PDI < 1.05. A broad peak indicates incomplete coupling or degradation. |
| TLC | Spot Purity | Single spot. Any trailing indicates hydrolysis of the benzylic bromide. |
Applications in Drug Development[6][7]
The 3,5-disubstituted bromobenzene architecture is uniquely suited for:
-
Hydrophobic Drug Encapsulation: The internal voids created by the 3,5-branching pattern (poly(benzyl ether) backbone) are hydrophobic. They can solubilize drugs like Paclitaxel or Ibuprofen in aqueous media via non-covalent encapsulation.
-
Site-Specific Conjugation: The focal point (bromide) can be converted to an amine or carboxylic acid to conjugate targeting ligands (e.g., Folate) or attach the dendron to a polymer chain (PEG) for "bow-tie" hybrids.
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[4][5] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[6]
-
Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications.[7][8] Chemical Reviews.
-
Tomalia, D. A., et al. (1985).[4] A new class of polymers: starburst-dendritic macromolecules. Polymer Journal.
-
Sowinska, M., & Urbanczyk-Lipkowska, Z. (2014). Advances in the chemistry of dendrimers.[7][9][4][10][5][11] New Journal of Chemistry.
-
Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene Product Specification.
Sources
- 1. 3,5-Bis(octyloxy)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 4. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. nsmn1.uh.edu [nsmn1.uh.edu]
- 8. Design, synthesis, and photochemical behavior of poly(benzyl ester) dendrimers with azobenzene groups throughout their architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dendrimers and dendritic polymers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Introduction: The Strategic Role of the MOM Group in Complex Synthesis
An In-Depth Technical Guide to the Chemical Stability of Methoxymethyl (MOM) Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the concept of chemoselectivity is paramount. Protecting groups are the tactical tools that enable chemists to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1][2] The methoxymethyl (MOM) ether stands out as a widely employed protecting group for alcohols due to its distinct and reliable stability profile.[3][4]
Functionally, the MOM group is an acetal, a structural feature that dictates its reactivity.[4][5][6] It is renowned for its robustness under a wide array of basic, nucleophilic, reductive, and oxidative conditions, yet it can be smoothly cleaved under controlled acidic conditions.[3][4] This guide, intended for researchers and drug development professionals, provides a deep dive into the chemical stability of MOM-protected benzyl ethers, exploring the causality behind its reactivity, providing field-proven protocols, and discussing its strategic deployment in complex synthetic routes.
The Nature of the MOM-Benzyl Ether Linkage
To understand the stability of a MOM-protected benzyl ether, one must first appreciate its structure. The linkage is not a simple ether; it is a formaldehyde acetal. This distinction is critical as it is the source of both its stability and its lability.
Caption: Structure of a Methoxymethyl (MOM) Benzyl Ether.
Unlike a simple dialkyl or alkyl-aryl ether, the MOM group possesses two ether oxygen atoms flanking a methylene carbon. This acetal functionality is the "Achilles' heel" that allows for selective cleavage under acidic conditions while remaining inert to many other reagents.
The Chemical Stability Profile of MOM-Benzyl Ethers
The utility of a protecting group is defined by its stability. The MOM group offers a predictable profile, making it a reliable choice in synthetic planning.
Lability Under Acidic Conditions
The primary and most reliable method for cleaving a MOM ether is through acid-catalyzed hydrolysis.[4][5][7] The reaction proceeds via protonation of one of the acetal oxygens, converting it into a good leaving group (methanol or the protected alcohol). Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water or another nucleophile to ultimately liberate the free alcohol.[5]
Caption: Acid-Catalyzed Deprotection Mechanism of a MOM Ether.
This cleavage can be achieved with a wide range of both Brønsted and Lewis acids. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.
Table 1: Common Acidic Reagents for MOM Ether Cleavage
| Reagent Class | Examples | Typical Conditions | Notes |
| Brønsted Acids | HCl, H₂SO₄ | aq. THF or MeOH, RT to reflux | Standard, robust conditions.[4][5] |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Effective for substrates sensitive to aqueous conditions.[5] | |
| Pyridinium p-toluenesulfonate (PPTS) | Alcohols (e.g., t-BuOH), reflux | A milder, buffered acid catalyst.[5] | |
| p-Toluenesulfonic Acid (pTSA) | MeOH or solvent-free, RT | An efficient and often high-yielding method.[8] | |
| Lewis Acids | TiCl₄, SnCl₄, BF₃·OEt₂ | Aprotic solvents (e.g., DCM), low temp (-78 °C to RT) | Can be very rapid but may cause unintended cleavage elsewhere. |
| Trimethylsilyl Bromide (TMSBr) | DCM, 0 °C | Acts as a Lewis acid to facilitate cleavage.[5] | |
| Zirconium(IV) Chloride (ZrCl₄) | Isopropanol, reflux | An efficient Lewis acid for both protection and deprotection.[9][10] |
It is noteworthy that aromatic MOM ethers (phenols) can exhibit different reactivity compared to aliphatic ones when treated with certain reagents like TMSOTf.[3]
Stability Under Basic, Nucleophilic, and Reductive Conditions
A key advantage of the MOM group is its exceptional stability in non-acidic environments. This allows for a broad range of chemical transformations to be performed on a MOM-protected molecule.
Table 2: Stability Profile Towards Common Reagents
| Reagent Class | Specific Examples | Stability | Field Insights & Exceptions |
| Strong Bases | NaH, LDA, t-BuOK, NaOH | Stable | Generally inert to a wide pH range (approx. 4-12).[4] |
| Organometallics | R-Li, R-MgX (Grignard) | Generally Stable | Cleavage can occur with some organolithium and Grignard reagents, often via chelation with a nearby coordinating group. Using non-coordinating solvents or lower temperatures can mitigate this. |
| Nucleophiles | Enolates, Amines, Cyanide | Stable | The acetal linkage is not susceptible to nucleophilic attack under neutral or basic conditions.[4][11] |
| Hydride Reagents | NaBH₄, LiAlH₄ (LAH) | Stable | Compatible with most standard hydride reductions.[11] |
| DIBAL-H | Labile | Diisobutylaluminum hydride is a Lewis acidic hydride and can coordinate to the MOM oxygen, facilitating cleavage. | |
| Oxidizing Agents | CrO₃, KMnO₄, OsO₄, m-CPBA | Stable | Tolerates a wide variety of common oxidants.[4][11] |
| Ozonolysis (O₃) | Depends on Workup | The MOM group is stable to ozone itself, but can be cleaved during acidic or harsh oxidative workup procedures. |
Strategic Application: Protocols and Orthogonality
The successful use of the MOM group lies not just in knowing its stability, but in the strategic planning of its introduction, removal, and interplay with other functional groups.
Workflow for Protection of a Benzyl Alcohol
The introduction of a MOM group can be accomplished through several reliable methods. The choice often depends on the substrate's sensitivity and the scale of the reaction.
Caption: General Experimental Workflow for MOM Protection.
Protocol: Protection using MOMCl and DIPEA
-
Preparation: Dissolve the benzyl alcohol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA, ~1.5 eq.). This hindered, non-nucleophilic base will scavenge the HCl generated during the reaction.[5]
-
Addition of MOMCl: Add chloromethyl methyl ether (MOMCl, ~1.2 eq.) dropwise to the stirred solution.
-
Causality & Safety: MOMCl is a potent alkylating agent and a suspected carcinogen due to its ability to alkylate DNA.[5] It should always be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. The reaction is exothermic and dropwise addition at 0 °C helps control the reaction rate.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure MOM-benzyl ether.
Protocol: Deprotection using Acid
The removal of the MOM group is typically a straightforward hydrolysis.
Protocol: Deprotection using TFA in DCM [5]
-
Preparation: Dissolve the MOM-protected benzyl ether (1.0 eq.) in a mixture of DCM and TFA (e.g., a 15:1 v/v ratio) at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction is often complete within a few hours.
-
Causality: TFA is a strong acid that effectively protonates the acetal, initiating the cleavage mechanism. The anhydrous conditions are suitable for substrates that may be sensitive to water.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Carefully dilute the reaction mixture with DCM and slowly add a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude deprotected benzyl alcohol, which can be further purified if necessary.
Orthogonality: The MOM Group in a Multi-Protecting Group Strategy
Orthogonal protection refers to the ability to selectively remove one protecting group in the presence of others using a specific set of non-interfering reaction conditions.[1][2] The MOM group's stability profile makes it an excellent component of such strategies.
Table 3: Orthogonality of MOM vs. Other Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stable to MOM Cleavage? (Acidic) | Stable to Cleavage Conditions for... | Cleavage Conditions |
| Methoxymethyl | MOM | - | H₂/Pd, F⁻, Strong Base | Acid (HCl, TFA, Lewis Acids) |
| Benzyl | Bn | Yes (Generally) | F⁻, Mild Base | H₂/Pd, Na/NH₃[12][13] |
| tert-Butyldimethylsilyl | TBS | No (Labile) | H₂/Pd, Base | F⁻ (TBAF), Acid[6] |
| Acetyl | Ac | No (Can be Labile) | H₂/Pd, F⁻ | Base (K₂CO₃/MeOH), Acid |
| p-Methoxybenzyl | PMB | No (More Labile) | F⁻, Base | Oxidative (DDQ, CAN), Strong Acid[5] |
This orthogonality allows for complex synthetic sequences. For instance, a chemist can selectively deprotect a TBS ether with fluoride without affecting a MOM ether, and subsequently remove the MOM ether with acid while leaving a benzyl ether intact.
Conclusion
The methoxymethyl (MOM) benzyl ether is a cornerstone protecting group in modern organic synthesis. Its chemical stability is characterized by a robust tolerance to a vast range of basic, nucleophilic, and redox conditions, which contrasts sharply with its predictable lability to acid. This well-defined reactivity profile, coupled with its orthogonal relationship to other common protecting groups, provides chemists with a reliable and versatile tool for navigating the challenges of complex molecule synthesis. A thorough understanding of the mechanisms behind its stability and cleavage is essential for its strategic and successful application in research and drug development.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Tanimoto, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Howard, K. T., & Chisholm, J. D. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
ResearchGate. (2004). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Benzyl methyl ether. Retrieved from [Link]
-
Academia.edu. (2004). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Note: Specific content on BOM ethers is used as an analogy for Bn ether cleavage).
-
ACS Publications. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Protecting group. Retrieved from [Link]
-
Bentham Science. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Sources
- 1. One moment, please... [total-synthesis.com]
- 2. Protecting_group [chemeurope.com]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride [academia.edu]
- 11. MOM Ethers [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. uwindsor.ca [uwindsor.ca]
The Architectural Versatility of 3,5-Bis(methoxymethyl)benzene Derivatives: A Technical Guide for Researchers
For professionals engaged in the intricate fields of drug discovery, polymer science, and supramolecular chemistry, the design and synthesis of novel molecular scaffolds are of paramount importance. Among the myriad of aromatic building blocks, 3,5-bis(methoxymethyl)benzene and its derivatives represent a class of compounds with significant, yet underexplored, potential. Their unique 1,3,5-substitution pattern offers a divergent platform for the construction of complex molecular architectures, including dendrimers, macrocycles, and specialized polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile derivatives, underpinned by established chemical principles and field-proven insights.
The Strategic Importance of the 3,5-Disubstitution Pattern
The meta-orientation of the two methoxymethyl groups on the benzene ring in 3,5-bis(methoxymethyl)benzene derivatives is a key determinant of their utility. Unlike their ortho- and para-isomers, the 1,3,5-arrangement provides a V-shaped geometry. This structural motif is particularly advantageous in the construction of larger, branched molecules where controlled spatial orientation is critical. The methoxymethyl groups themselves are versatile functional handles. The ether linkage is generally stable under a variety of reaction conditions, yet the benzylic methylene protons are susceptible to deprotonation, and the entire group can be a leaving group under certain acidic conditions, offering further avenues for chemical modification.
Synthetic Pathways to the Core Structure
The synthesis of 3,5-bis(methoxymethyl)benzene derivatives typically commences from readily available precursors, with the introduction of the key functional groups being the central strategic consideration. The most common and logical synthetic routes involve the initial preparation of a 3,5-disubstituted benzene ring bearing either hydroxyl or halomethyl functionalities, which are then converted to the desired methoxymethyl groups.
Synthesis of Key Precursors
A crucial intermediate in the synthesis of the title compounds is 3,5-bis(hydroxymethyl)phenol . A scalable and safe route to this precursor has been developed, starting from 5-hydroxy isophthalic acid. This method avoids the use of hazardous reducing agents like lithium aluminum hydride (LAH). The process involves the benzylation of the phenolic hydroxyl group, followed by the reduction of the carboxylic acid moieties to alcohols using sodium borohydride. Subsequent debenzylation under hydrogenation conditions yields 3,5-bis(hydroxymethyl)phenol.
Alternatively, 3,5-bis(bromomethyl)benzene serves as another vital precursor. This can be synthesized from mesitylene through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator.
The Williamson Ether Synthesis: The Gateway to Methoxymethyl Functionality
The Williamson ether synthesis is the cornerstone reaction for converting the diol or dihalide precursors into 3,5-bis(methoxymethyl)benzene derivatives. This classical SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.
From 3,5-Bis(hydroxymethyl)benzene:
The diol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. Subsequent reaction with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), furnishes the desired 3,5-bis(methoxymethyl)benzene. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to facilitate the SN2 reaction.
From 3,5-Bis(bromomethyl)benzene:
This precursor can be directly converted to 3,5-bis(methoxymethyl)benzene by reacting it with sodium methoxide (NaOCH₃). The sodium methoxide can be prepared in situ by reacting sodium metal with anhydrous methanol or purchased as a solution. This reaction is typically carried out in methanol as the solvent.
Experimental Protocol: A Representative Williamson Ether Synthesis
-
Objective: To synthesize 3,5-bis(methoxymethyl)benzene from 3,5-bis(bromomethyl)benzene.
-
Materials: 3,5-bis(bromomethyl)benzene, sodium methoxide solution (e.g., 25 wt% in methanol), anhydrous methanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-bis(bromomethyl)benzene in anhydrous methanol.
-
Slowly add a stoichiometric amount (2 equivalents) of sodium methoxide solution to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3,5-bis(methoxymethyl)benzene.
-
Physicochemical and Spectroscopic Properties
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 1,3-Bis(methoxymethyl)benzene (meta) | 1,4-Bis(methoxymethyl)benzene (para) | 3,5-Bis(methoxymethyl)benzene (Predicted) |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |
| Boiling Point | Not Reported | ~235 °C | Expected to be similar to the para isomer |
| Melting Point | Not Reported | 43-45 °C | Likely a low-melting solid or a liquid |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Expected to be soluble in common organic solvents |
Spectroscopic Characterization
The structural elucidation of 3,5-bis(methoxymethyl)benzene and its derivatives relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic protons would appear as two distinct signals: a singlet for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions. The benzylic methylene protons (-CH₂-) would give rise to a sharp singlet, and the methyl protons (-OCH₃) would also appear as a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon environments: the quaternary aromatic carbons attached to the methoxymethyl groups, the protonated aromatic carbons, the benzylic methylene carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching vibrations of the benzene ring, and a strong C-O stretching band characteristic of the ether linkages.
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Advanced Materials and Drug Discovery
The unique structural attributes of 3,5-bis(methoxymethyl)benzene derivatives make them valuable building blocks in several areas of chemical research.
Dendrimer and Hyperbranched Polymer Synthesis
The 1,3,5-substitution pattern is ideal for the divergent synthesis of dendrimers and hyperbranched polymers. The two methoxymethyl groups can be chemically transformed into reactive sites for the attachment of subsequent generations of monomers. For instance, a derivative, Benzyloxy 3,5-Bis(methoxymethyl)Benzene, has been synthesized as part of research into poly(aryl ether) dendrimers. The controlled, stepwise growth allows for the creation of macromolecules with well-defined structures and a high density of functional groups on their periphery.
Caption: Divergent synthesis of dendrimers from a 3,5-disubstituted core.
Supramolecular Chemistry and Host-Guest Systems
The V-shaped geometry of 3,5-disubstituted benzene derivatives makes them excellent candidates for the construction of macrocyclic hosts and molecular clefts. These structures can be designed to selectively bind guest molecules through non-covalent interactions, with applications in sensing, catalysis, and molecular recognition.
Drug Discovery and Medicinal Chemistry
In drug design, the 3,5-disubstituted benzene core can act as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement. This is crucial for optimizing interactions with biological targets such as enzymes and receptors. The methoxymethyl groups can be modified to introduce a variety of functionalities, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
Caption: The 3,5-disubstituted benzene core as a scaffold in drug design.
Conclusion and Future Outlook
The 3,5-bis(methoxymethyl)benzene framework, while not as extensively studied as its isomers, presents a compelling platform for innovation in materials science and medicinal chemistry. Its inherent structural features, coupled with the versatility of the methoxymethyl groups, provide a rich chemical space for exploration. Future research will likely focus on the development of more efficient and diverse synthetic routes to novel derivatives and a deeper investigation into their applications in areas such as organic electronics, targeted drug delivery, and advanced catalysis. As the demand for sophisticated molecular architectures continues to grow, the strategic use of building blocks like 3,5-bis(methoxymethyl)benzene will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
References
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (n.d.). International Journal for Scientific Research & Development. Retrieved February 13, 2026, from [Link]
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (2014). Tetrahedron Letters.
- An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol. (n.d.). Journal of Organic Chemistry.
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (n.d.). International Journal for Scientific Research & Development. Retrieved February 13, 2026, from [Link]
Methodological & Application
Application Note: Chemoselective Deprotection of MOM Ethers on Brominated Aromatic Scaffolds
Executive Summary
The Methoxymethyl (MOM) ether is a robust protecting group for phenols, stable against strong bases and organometallics. However, its removal requires acidic conditions that generate reactive oxocarbenium species (formaldehyde equivalents). On electron-rich aromatic rings—such as phenols—this liberated electrophile can re-attack the ring (Friedel-Crafts alkylation), leading to polymerization or bromomethylation.
This guide details three specific protocols optimized for brominated benzene rings . The presence of a bromine atom introduces a unique challenge: while it inductively deactivates the ring, the resulting phenol is still highly nucleophilic. Furthermore, preserving the Carbon-Bromine (C-Br) bond is critical for downstream cross-coupling (e.g., Suzuki-Miyaura).
Mechanistic Insight: The "Formaldehyde Trap"
To ensure high yields, one must understand the failure mode. Standard acid hydrolysis releases formaldehyde (
Key Insight: The success of the deprotection depends on scavenging the oxocarbenium ion faster than it can attack the aromatic ring.
Diagram 1: Mechanism & Competitive Pathways
Caption: Path A represents the desired scavenging by solvent. Path B shows the critical failure mode where the liberated formaldehyde attacks the phenol.
Experimental Protocols
Method A: The "Gold Standard" – in Isopropanol
This method is highly recommended for brominated substrates. It is catalytic, mild, and the solvent (isopropanol) acts as an excellent scavenger for the formaldehyde unit.
-
Mechanism: Thermal decomposition of
generates HBr in situ at a controlled rate. -
Suitability: High. The slow release of acid prevents the accumulation of reactive electrophiles.
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: Dissolve the MOM-protected bromophenol (1.0 equiv) in Isopropanol (IPA) [0.1 M concentration].
-
Catalyst: Add Carbon Tetrabromide (
) (0.1 equiv / 10 mol%). -
Reaction: Heat the mixture to reflux (approx. 82°C) for 1–3 hours. Monitor by TLC.[1][2][3]
-
Workup:
Expert Note: The byproduct is acetalized formaldehyde (
Method B: Anhydrous Cleavage – TMSBr (Trimethylsilyl Bromide)
Ideal for substrates sensitive to protic solvents or moisture. This method avoids the "formaldehyde trap" by converting the MOM group into a volatile bromide species rather than free formaldehyde.
-
Mechanism: Silicon acts as a "hard" Lewis acid, coordinating to the ether oxygen. Cleavage yields the silyl ether (Ar-O-TMS) and bromomethyl methyl ether.
-
Safety Warning: Generates bromomethyl methyl ether (carcinogen). Work in a fume hood.
Protocol:
-
Setup: Flame-dry a flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve substrate in anhydrous Dichloromethane (DCM) [0.2 M] and cool to 0°C.
-
Addition: Add TMSBr (1.2 – 1.5 equiv) dropwise via syringe.
-
Execution: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
-
Hydrolysis: The reaction initially yields the TMS-phenol. Add MeOH (excess) or saturated
solution to cleave the TMS group. -
Workup: Standard extraction with DCM/Water.
Method C: Classical Hydrolysis (Optimized) – HCl / MeOH
The traditional method, but optimized to prevent side reactions on the brominated ring.
-
Risk: High risk of chloromethylation if not scavenged.
-
Optimization: High dilution and high ratios of Methanol are required to force the equilibrium toward the formation of dimethoxymethane (methylal) rather than reacting with the ring.
Protocol:
-
Dissolution: Dissolve substrate in MeOH [0.05 M - Note High Dilution ].
-
Acid: Add concentrated HCl (approx. 3–5 drops per mmol of substrate).
-
Alternative: Use 1.25 M HCl in MeOH (commercial).
-
-
Temperature: Heat to 50°C. Do not reflux vigorously if the substrate is volatile.
-
Scavenger (Optional but Recommended): If the ring is very electron-rich (e.g., contains other -OMe groups), add 1.0 equiv of 1-dodecanethiol . This sulfur nucleophile will trap the formaldehyde cation irreversibly.
Method Selection Guide
Table 1: Comparative Analysis of Methods
| Feature | Method A ( | Method B (TMSBr) | Method C (HCl/MeOH) |
| Reagent Cost | Low | High | Very Low |
| Acid Sensitivity | Excellent (Mild) | Good (Lewis Acid) | Poor (Strong Acid) |
| C-Br Stability | Excellent | Excellent | Good |
| Side Rxn Risk | Very Low | Low | Moderate |
| Scale-up | Good | Moderate (Cost) | Excellent |
| Key Benefit | In situ HBr generation | Anhydrous | Simplicity |
Diagram 2: Decision Matrix
Caption: Workflow for selecting the optimal deprotection strategy based on substrate complexity.
Troubleshooting & FAQ
Q: Can the Bromine atom migrate during deprotection?
-
A: Under the conditions described (
or dilute HCl), bromine migration is extremely rare. It typically requires strong Lewis acids (like ) or superacids. However, avoid leaving the reaction in strong acid for prolonged periods (days).
Q: I see a new spot on TLC slightly above my product. What is it?
-
A: This is likely the formal-dimer . The formaldehyde released has linked two phenol molecules together.
-
Fix: Repeat the reaction with Method A (
) and increase the volume of Isopropanol to improve scavenging.
-
Q: Why use TMSBr instead of TMSI?
-
A: TMSI (Trimethylsilyl iodide) is more reactive but can reduce Aryl-Br bonds to Aryl-H via halogen exchange or radical mechanisms. TMSBr is chemoselective for the acetal (MOM) over the Aryl-Bromide bond.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4]
-
Lee, A. S.-Y.; Hu, Y.-J.; Chu, S.-F. "A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers." Tetrahedron2001, 57, 2121–2126. (Describes the
/iPrOH method). -
Kim, S.; Park, J. H. "Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide." Tetrahedron Lett.[5]1987 , 28, 439–440.
-
Nishiguchi, T.; Taya, H. "Cleavage of Methoxymethyl Ethers Catalyzed by Iron(III) Chloride." J. Am. Chem. Soc.1989 , 111, 9102. (Discusses mechanistic pathways and scavenging).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOM Ethers [organic-chemistry.org]
- 5. (PDF) An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride [academia.edu]
Application Note: Precision Functionalization of Dendrimers via 3,5-Bis(methoxymethyl)phenyl Bromide
Executive Summary
This technical guide details the methodology for utilizing 3,5-bis(methoxymethyl)phenyl bromide as a strategic "masking" reagent in dendrimer synthesis. In drug development and materials science, this reagent serves two critical functions:
-
Solubility Switching: It introduces a hydrophobic aromatic moiety that is stable under basic coupling conditions but can be rapidly converted into a hydrophilic, di-hydroxy species via acid hydrolysis.
-
Branching Expansion: It acts as a generation-growth monomer (AB2 type), effectively doubling the surface functionality of a dendrimer core upon deprotection.
This guide focuses on the Suzuki-Miyaura cross-coupling strategy, which offers the highest chemoselectivity and tolerance for functional groups compared to traditional Grignard or lithiation routes.
Strategic Overview & Mechanism
The Reagent Logic
The molecule 3,5-bis(methoxymethyl)phenyl bromide contains three functional features:
-
Aryl Bromide (Ar-Br): The reactive handle for Palladium-catalyzed cross-coupling (electrophile).[1]
-
Methoxymethyl (MOM) Ethers: Robust protecting groups for hydroxyls.[2][3] They are stable against strong bases and reducing agents but cleave cleanly in mild acid.
-
Meta-Substitution Pattern: Ensures geometric symmetry, preventing steric crowding at the dendrimer periphery.
The Reaction Pathway
The workflow involves coupling the reagent to a boronic-acid-terminated dendrimer (or core), followed by purification and subsequent deprotection.
Caption: Figure 1. The synthetic pathway transforming a boronic-acid functionalized dendrimer into a hyper-hydrophilic surface using the MOM-protected bromide module.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Objective: Covalent attachment of the phenyl bromide module to a boronic acid-functionalized dendrimer (e.g., PAMAM-G3-Boronate or Polyphenylene core).
Materials:
-
Dendrimer Substrate (Boronic acid terminated)
-
3,5-bis(methoxymethyl)phenyl bromide (1.2 equivalents per surface group)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Base: Potassium Carbonate (K2CO3), 2M aqueous solution
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Calculate the molar equivalents based on the number of surface groups (
). -
Reagent:
-
Catalyst:
(5 mol%) -
Base:
-
-
Degassing (Critical Step):
-
In a Schlenk flask, dissolve the dendrimer and the aryl bromide reagent in 1,4-dioxane.
-
Perform 3 cycles of "Freeze-Pump-Thaw" to remove dissolved oxygen. Oxygen will poison the Pd(0) species and cause homocoupling of the boronic acids.
-
-
Catalyst Addition:
-
Under a positive pressure of Nitrogen or Argon, add the Pd(dppf)Cl2 catalyst and the degassed K2CO3 solution.
-
Note: The biphasic mixture (Dioxane/Water) is essential for the catalytic cycle (transmetallation step).
-
-
Reaction:
-
Heat the mixture to 85–90°C with vigorous stirring.
-
Run for 12–24 hours . Monitor conversion via MALDI-TOF MS (looking for the mass shift of the brominated adduct).
-
-
Work-up & Purification:
-
Cool to room temperature.[4]
-
Concentrate the solvent under reduced pressure.
-
Redissolve in Dichloromethane (DCM) and wash with water (
) to remove inorganic salts. -
Precipitation: Drop the concentrated DCM solution into cold Diethyl Ether or Hexane (depending on dendrimer solubility) to precipitate the MOM-protected dendrimer.
-
Validation: 1H NMR should show the characteristic singlet for MOM -OCH3 protons at
ppm and -OCH2- protons at ppm.
-
Protocol B: Deprotection of MOM Groups
Objective: Cleavage of the methoxymethyl ethers to reveal the hydroxyl surface.
Materials:
-
MOM-Functionalized Dendrimer (from Protocol A)
-
Hydrochloric Acid (HCl), 3M in Methanol (or Trifluoroacetic acid for sensitive cores)
-
Solvent: Methanol or THF
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the purified MOM-dendrimer in Methanol (10 mL per gram of dendrimer). If solubility is poor, use a THF/MeOH mixture.
-
-
Acidolysis:
-
Add 3M HCl/MeOH dropwise until the pH reaches
. -
Stir at Room Temperature for 2–4 hours.
-
Note: Heating is rarely required and may degrade the dendrimer core.
-
-
Quenching & Isolation:
-
Neutralize the solution with solid NaHCO3 or weak basic resin (e.g., Amberlite).
-
Filter off the salts/resin.
-
Remove solvent via rotary evaporation.
-
Dialysis: For high-generation dendrimers, dissolve in water and dialyze (MWCO 1000–3500 Da) against deionized water for 24 hours to remove cleaved methoxy-methanol byproducts.
-
Lyophilize to obtain the final hydroxyl-terminated dendrimer.
-
Analytical Data & Troubleshooting
Expected NMR Signatures
| Moiety | Proton Environment | Chemical Shift ( | Change on Deprotection |
| MOM-CH2 | -O-CH 2-O- | 5.15 - 5.20 (Singlet) | Disappears |
| MOM-CH3 | -O-CH 3 | 3.45 - 3.50 (Singlet) | Disappears |
| Aromatic | Ar-H (3,5-subst) | 6.80 - 7.50 (Multiplets) | Shifts slightly upfield |
| Hydroxyl | Ar-OH | 9.00 - 9.50 (Broad) | Appears (in DMSO-d6) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Precipitate in Reaction | "Palladium Black" formation due to catalyst decomposition. | Ensure stricter degassing (O2 removal). Add excess phosphine ligand (e.g., PPh3) to stabilize Pd. |
| Incomplete Coupling | Steric hindrance at high generations (G4+). | Increase temperature to 105°C (use Toluene/Water). Switch to S-Phos or X-Phos ligands. |
| Incomplete Deprotection | Aggregation of dendrimers in acid. | Use TFA/DCM (1:1) instead of HCl/MeOH to improve solubility during deprotection. |
Workflow Visualization
Caption: Figure 2. Operational workflow for the functionalization and purification of dendrimers using 3,5-bis(methoxymethyl)phenyl bromide.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Tomalia, D. A., et al. (1990). Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition, 29(2), 138-175. Link
-
Grayson, S. M., & Fréchet, J. M. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. Link
-
Percec, V., et al. (2004). Self-Assembly of Janus Dendrimers into Uniform Dendrimersomes and Other Complex Architectures. Science, 328(5981), 1009-1014. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Specifically Chapter 2 on Methoxymethyl Ethers). Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing Yields for 1-Bromo-3,5-bis(methoxymethyl)benzene Synthesis
Introduction
This guide addresses the synthesis of 1-bromo-3,5-bis(methoxymethyl)benzene , a critical linker and intermediate in medicinal chemistry (e.g., for PROTACs or ligand design). While multiple routes exist, achieving high yields (>85%) with pharmaceutical-grade purity requires a specific strategy that avoids the selectivity issues common in radical halogenation.
This technical document outlines the Reduction-Methylation Pathway , widely regarded as the "Gold Standard" for this scaffold due to its regiocontrol and scalability.
Phase 1: Strategic Route Selection
Q: Why should I choose the ester reduction route over radical bromination?
A: The choice depends on your purity requirements. We strongly recommend Route A (Ester Reduction) for drug development applications.
| Feature | Route A: Ester Reduction (Recommended) | Route B: Radical Bromination |
| Starting Material | Dimethyl 5-bromoisophthalate (CAS 51760-21-5) | 5-Bromo-m-xylene (CAS 556-96-7) |
| Mechanism | Hydride reduction | Radical substitution (NBS) |
| Selectivity | High. Chemoselective reduction of esters leaves aryl bromide intact. | Low. Difficult to control mono- vs. bis- vs. tris-bromination. |
| Impurity Profile | Clean. Main impurity is unreacted starting material. | Complex. Mixtures of bromomethyl species are hard to separate. |
| Scalability | Excellent. Standard unit operations. | Poor. Exotherms and purification bottlenecks. |
Phase 2: Experimental Protocols & Optimization
Step 1: Reduction of Dimethyl 5-bromoisophthalate
Objective: Convert the diester to 5-bromo-1,3-benzenedimethanol (CAS 51760-22-6) .
Optimized Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.
-
Reagent Prep: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M concentration) at 0°C.
-
Note: Use pellets or pre-weighed packs to minimize moisture exposure.
-
-
Addition: Dissolve Dimethyl 5-bromoisophthalate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30-45 mins, maintaining internal temp <10°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow, reflux gently for 2 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product is much more polar (lower R_f) than the ester.
-
-
Quench (Critical): Cool to 0°C. Use the Fieser Method for granular, filterable salts:
-
Add
mL water (where = grams of LiAlH₄ used). -
Add
mL 15% NaOH solution. -
Add
mL water.
-
-
Workup: Stir for 30 mins until a white precipitate forms. Filter through a Celite pad.[1] Rinse cake with warm THF. Concentrate filtrate to yield the crude diol (typically a white solid).[2]
Troubleshooting Guide: Reduction Step
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete extraction from aluminum salts. | The diol is polar and can stick to Al salts. Soxhlet extraction of the filter cake with THF or EtOAc is recommended for >10g scales. |
| Debromination | Over-reduction (loss of Ar-Br). | Avoid prolonged reflux. Ensure LiAlH₄ is not in vast excess (>4 equiv). Keep temp <65°C. |
| Gel Formation | Improper quenching. | Strictly follow the Fieser method (1:1:3 ratio). Do not rush the addition of NaOH. |
Step 2: Methylation of 5-bromo-1,3-benzenedimethanol
Objective: Convert the diol to 1-bromo-3,5-bis(methoxymethyl)benzene .
Optimized Protocol
-
Setup: Dry 2-neck RBF under inert atmosphere.
-
Deprotonation: Suspend NaH (60% in oil, 3.0 equiv) in anhydrous THF (or DMF for faster reaction) at 0°C.
-
Addition: Add a solution of 5-bromo-1,3-benzenedimethanol (1.0 equiv) in THF dropwise. Evolution of H₂ gas will occur.[3] Stir at 0°C for 30 mins until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 3.5 equiv) dropwise.
-
Safety: MeI is volatile and toxic. Use a good fume hood.[1]
-
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Workup: Quench carefully with saturated NH₄Cl solution (0°C). Extract with Et₂O or EtOAc (3x). Wash combined organics with water (to remove DMF/salts) and brine. Dry over Na₂SO₄.[1][3][4]
-
Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Troubleshooting Guide: Methylation Step
| Issue | Probable Cause | Corrective Action |
| Mono-methylated Impurity | Insufficient base or MeI; "clumping" of alkoxide. | Ensure NaH is fresh. If using THF, add a catalytic amount of TBAI (tetrabutylammonium iodide) or switch to DMF to solubilize the dialkoxide. |
| Low Yield | Moisture in solvent/reagents. | NaH is unforgiving with water.[5] Re-dry THF over molecular sieves (3Å). |
| Dark Color/Tars | Iodine liberation or overheating. | Wrap flask in foil (MeI is light sensitive). Keep reaction at RT; do not heat unless necessary. |
Phase 3: Workflow Visualization
The following diagram illustrates the logical flow and critical decision nodes for this synthesis.
Figure 1: Decision tree for the synthesis of 1-bromo-3,5-bis(methoxymethyl)benzene, highlighting quality control (QC) checkpoints.
Phase 4: Analytical Data Summary
Verify your product using these expected spectral characteristics.
| Compound | Key 1H NMR Signals (CDCl₃, approx) | Physical State |
| Starting Ester | White Solid | |
| Intermediate Diol | White Solid | |
| Final Product | Clear/Yellow Oil |
References
-
Reduction of Isophthalates: Methodology for reducing aromatic diesters to diols using LiAlH₄. Source: Organic Syntheses, Coll. Vol. 8, p. 434 (1993). (General procedure adaptation).
-
Synthesis of 1-bromo-3,5-bis(methoxymethyl)benzene: Patent describing the specific methylation of 5-bromo-1,3-benzenedimethanol. Source: WO2003051360A1, Example 37. "2-(3,5-Bis-methoxymethyl-phenyl)-..."
- Quenching Aluminum Hydrides: Standard Fieser workup protocols for maximizing yield. Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
Sources
Technical Support Center: Stability and Handling of 1-bromo-3,5-bis(methoxymethyl)benzene in Acidic Media
Welcome to the technical support center for 1-bromo-3,5-bis(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, troubleshoot common problems, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using 1-bromo-3,5-bis(methoxymethyl)benzene in acidic media?
A1: The primary stability concern is the acid-catalyzed cleavage of the two methoxymethyl ether linkages.[1][2][3][4] Ethers are generally stable, but in the presence of strong acids, the ether oxygen can be protonated, which turns the methoxy group into a good leaving group (methanol).[1][4][5] The resulting benzylic carbocation is stabilized by the benzene ring, making this cleavage reaction more facile than with simple alkyl ethers.[2][3]
Q2: What types of acids can cause the degradation of 1-bromo-3,5-bis(methoxymethyl)benzene?
A2: Both strong Brønsted acids (e.g., HBr, HI, H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., BBr₃, AlCl₃) can promote the degradation of 1-bromo-3,5-bis(methoxymethyl)benzene.[1][4][6][7] The rate and extent of degradation will depend on the acid strength, concentration, temperature, and solvent.
Q3: What are the likely degradation products of 1-bromo-3,5-bis(methoxymethyl)benzene in an acidic medium?
A3: The initial degradation products are likely to be 1-bromo-3-(hydroxymethyl)-5-(methoxymethyl)benzene and 1-bromo-3,5-bis(hydroxymethyl)benzene, resulting from the cleavage of one or both ether groups. In the presence of nucleophilic counter-ions from the acid (e.g., Br⁻ from HBr), the corresponding benzylic halides, such as 1-bromo-3-(bromomethyl)-5-(methoxymethyl)benzene, can also be formed.[2] Under certain conditions, self-condensation or polymerization can occur, leading to oligomeric or polymeric materials.[6][7]
Q4: Can the aromatic bromine atom undergo any reactions in acidic media?
A4: While the C-Br bond is relatively stable, intramolecular rearrangement of bromine atoms on aromatic rings can occur under strongly acidic conditions, particularly at elevated temperatures.[8] However, for 1-bromo-3,5-bis(methoxymethyl)benzene, the degradation of the methoxymethyl side chains is expected to be the more significant and faster reaction pathway under most acidic conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My starting material is consumed, but I am not getting my desired product in an acid-catalyzed reaction.
-
Observation: TLC or LC-MS analysis shows the disappearance of 1-bromo-3,5-bis(methoxymethyl)benzene, but the spot or peak corresponding to the expected product is weak or absent. Multiple new, often more polar, spots/peaks are observed.
-
Probable Cause: The acidic conditions of your reaction are likely too harsh, leading to the cleavage of the methoxymethyl ethers.
-
Solutions:
-
Reduce Acid Concentration: Titrate down the concentration of your acid catalyst to the minimum required for your desired transformation.
-
Use a Milder Acid: If possible, substitute a strong acid with a weaker one. For example, if using sulfuric acid, consider a milder organic acid.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the ether cleavage side reaction, which likely has a higher activation energy.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as a reasonable amount of your desired product has formed, before significant degradation of the starting material or product occurs.
-
Problem 2: I am observing the formation of a white, insoluble precipitate during my reaction or workup.
-
Observation: A solid material crashes out of the reaction mixture or during an aqueous acidic workup.
-
Probable Cause: This could be due to the formation of polymeric byproducts from the self-condensation of the benzylic carbocations formed upon ether cleavage.[6][7]
-
Solutions:
-
Avoid Strong, Non-Nucleophilic Acids: Acids like sulfuric acid are particularly prone to causing polymerization. If possible, use acids with nucleophilic counter-ions (like HBr or HCl) which can trap the carbocation as a benzyl halide.
-
Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions.
-
Modified Workup: If the precipitate forms during workup, try to minimize the contact time with the acidic aqueous phase. A rapid extraction into an organic solvent is recommended.
-
Problem 3: My final product is unstable during purification by silica gel chromatography.
-
Observation: The purified product fractions show signs of decomposition upon standing, or new impurities appear during chromatography.
-
Probable Cause: Standard silica gel can be slightly acidic and may be sufficient to cause slow degradation of your acid-sensitive compound.
-
Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize its acidic sites.
-
Use Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel for purifying acid-sensitive compounds.
-
Alternative Purification Methods: Consider other purification techniques like recrystallization or preparative HPLC with a buffered mobile phase.
-
Experimental Protocol: Assessing the Stability of 1-bromo-3,5-bis(methoxymethyl)benzene
This protocol provides a general method to test the stability of your compound under specific acidic conditions.
Objective: To determine the rate of degradation of 1-bromo-3,5-bis(methoxymethyl)benzene in a given acidic medium.
Materials:
-
1-bromo-3,5-bis(methoxymethyl)benzene
-
Internal standard (e.g., naphthalene, dodecane - should be inert to the acidic conditions and not co-elute with the starting material or degradation products)
-
Solvent (e.g., acetonitrile, dioxane)
-
Acid of interest (e.g., HCl, H₂SO₄)
-
HPLC or GC instrument
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of 1-bromo-3,5-bis(methoxymethyl)benzene and the internal standard and dissolve them in a known volume of the chosen solvent.
-
Reaction Setup: In a reaction vial, add a measured volume of the stock solution.
-
Initiate the Reaction: Add the desired amount of the acid to the vial at the intended reaction temperature.
-
Time Points: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the aliquot by diluting it in a solution containing a base (e.g., a solution of sodium bicarbonate or a solvent containing triethylamine).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the ratio of 1-bromo-3,5-bis(methoxymethyl)benzene to the internal standard.
-
Data Analysis: Plot the concentration of 1-bromo-3,5-bis(methoxymethyl)benzene versus time to determine its stability under the tested conditions.
Visualization of Degradation Pathway
The following diagram illustrates the potential degradation pathway of 1-bromo-3,5-bis(methoxymethyl)benzene in the presence of a strong acid like HBr.
Caption: Acid-catalyzed degradation of 1-bromo-3,5-bis(methoxymethyl)benzene.
Quantitative Data Summary
| Acid Condition | Temperature | Expected Stability | Primary Degradation Products |
| 1M HCl in Dioxane | Room Temp | Moderate to Low | Mono/Di-alcohols, Chloro-methyl derivative |
| 0.1M H₂SO₄ in THF | Room Temp | Low | Mono/Di-alcohols, Polymers |
| 48% HBr (aq) | 50 °C | Very Low | Mono/Di-alcohols, Bromo-methyl derivative |
| Acetic Acid | Room Temp | High | Minimal degradation |
| Trifluoroacetic Acid | Room Temp | Low | Mono/Di-alcohols, Trifluoroacetate ester |
References
-
Eaborn, C., & Webster, D. E. (n.d.). Aromatic Reactivity. Part VIII? Bromo- and Chloro- desilylation in Acetic Acid. RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
This citation is not directly used in the text but was part of the background research. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, June 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
This citation is not directly used in the text but was part of the background research. Ch17 Reactions of Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38. (2024, January 26). Chemia. Retrieved from [Link]
-
Jelfs, K. E., et al. (2021, September 13). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. ACS Publications. Retrieved from [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Cleavage of Ethers. (n.d.). Jack Westin. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Jelfs, K. E., et al. (2021, September 13). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. ResearchGate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Navigating Solubility Challenges of MOM-Protected Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and foundational knowledge for addressing the common yet critical issue of poor solubility of methoxymethyl (MOM)-protected linkers in polar solvents. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical protocols necessary to overcome these challenges in your work.
Troubleshooting Guide: Direct Solutions for Your Solubility Issues
This section is designed to provide immediate, actionable answers to the specific problems you may be encountering at the bench.
Q1: My MOM-protected linker is completely insoluble in my primary polar solvent (e.g., water, methanol). What are my initial steps?
A1: This is a classic challenge arising from the physicochemical properties of the MOM group. The methoxymethyl ether is an acetal that, while protecting a polar hydroxyl group, adds a nonpolar, hydrophobic character to the molecule.[1][2] This often leads to poor solubility in highly polar, protic solvents.
Your first and most effective strategy is to employ a co-solvent system. The goal is to reduce the overall polarity of the solvent mixture to something more favorable for your linker.[3][4]
Recommended Immediate Actions:
-
Start with a Miscible Organic Co-solvent: Gradually add a water-miscible organic solvent in which your compound shows at least partial solubility. Common choices include Dimethylformamide (DMF), N-methylpyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[5][6]
-
Systematic Titration: Begin by attempting to dissolve your linker in the pure co-solvent. Once dissolved, titrate your primary polar solvent (e.g., water) into this solution slowly while observing for any precipitation. This helps identify a viable ratio for your reaction.
-
Consider Sonication: If initial mixing is slow, using an ultrasonic bath can provide the energy needed to break apart solute aggregates and accelerate dissolution without excessive heating.[5]
Q2: I managed to dissolve my linker with heating, but it crashes out of solution as soon as it cools to room temperature. How do I solve this?
A2: This indicates that you have found a supersaturated state at an elevated temperature, but the solution is not thermodynamically stable at your working temperature. While maintaining a higher reaction temperature is an option, it's often not feasible or desirable.[5] The better approach is to adjust the solvent system for improved stability at lower temperatures.
Causality: The thermal energy you added was sufficient to overcome the intermolecular forces of the solute, but upon cooling, the solute-solute interactions are once again more favorable than the solute-solvent interactions, leading to precipitation.[7]
Recommended Solutions:
-
Increase the Proportion of Co-solvent: The most straightforward solution is to recreate the solution with a higher percentage of the organic co-solvent you used. This makes the overall solvent environment less polar, better accommodating your linker even at room temperature.
-
Explore Different Co-solvents: Not all co-solvents are equal. If a high percentage of your current co-solvent is required (which may interfere with your reaction), test alternatives. For instance, DMSO is a highly polar aprotic solvent that is an excellent solubilizing agent for many organic molecules.[8] A systematic screening is highly recommended (see Protocol 1 ).
Q3: My linker appears to be dissolved, but my reaction is sluggish or incomplete. Could this be a solubility issue?
A3: Absolutely. Visual clarity does not always equate to sufficient molecular solvation for a reaction to proceed efficiently. The dissolved concentration of your linker might be too low to achieve a practical reaction rate.[5] Furthermore, the linker molecules may be forming microscopic aggregates that are not visible to the naked eye but are unreactive.
Recommended Troubleshooting Workflow:
The following workflow can help you systematically diagnose and solve this hidden solubility problem.
Caption: Troubleshooting workflow for suspected solubility-limited reactions.
Key Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol provides a structured method to identify an optimal co-solvent system for your MOM-protected linker.
Objective: To determine a solvent/co-solvent ratio that fully dissolves the linker at the desired concentration and temperature.
Materials:
-
Your MOM-protected linker
-
Primary polar solvent (e.g., deionized water, methanol)
-
A panel of miscible organic co-solvents (e.g., DMF, NMP, DMSO, THF, Propylene Glycol)[9]
-
Small-volume vials (e.g., 1.5 mL glass vials)
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Preparation: Weigh a fixed amount of your linker into several vials (e.g., 5 mg per vial). This ensures a consistent target concentration.
-
Initial Co-solvent Addition: To each vial, add a different co-solvent (e.g., Vial 1: DMF, Vial 2: DMSO, etc.). Add just enough to create a slurry (e.g., 100 µL).
-
Dissolution Attempt: Vortex or stir each vial for 2-5 minutes at room temperature. Note which co-solvents achieve complete dissolution. For those that do not, gentle warming (40°C) can be attempted.
-
Titration with Primary Solvent: For the vials where the linker is fully dissolved, begin adding the primary polar solvent dropwise (e.g., 10 µL at a time), vortexing after each addition.
-
Observation: Carefully observe for the first sign of persistent cloudiness or precipitation. This is the point of saturation.
-
Determine Optimal Ratio: The vial that tolerates the highest percentage of the primary polar solvent before precipitation contains the most effective co-solvent for your system. Record this final solvent-to-co-solvent ratio.[5]
-
Validation: Prepare a larger batch using the optimal ratio to confirm that the linker remains in solution for the intended duration of your experiment.
Frequently Asked Questions (FAQs)
Q: Fundamentally, why are MOM-protected linkers often poorly soluble in polar solvents?
A: The MOM group (CH₃OCH₂–) is an acetal used to protect a hydroxyl functional group.[1] While the original hydroxyl group is polar and capable of hydrogen bonding, the resulting MOM ether is significantly less polar. It lacks a hydrogen bond donor and its oxygen atoms are sterically shielded, reducing their ability to act as strong hydrogen bond acceptors. When attached to an already hydrophobic linker backbone, the MOM group contributes to an overall molecular character that is unfavorable for solvation in highly structured, polar solvent networks like water.[][]
Caption: The relationship between molecular structure and poor solubility.
Q: How does a co-solvent actually work at the molecular level?
A: A co-solvent works by reducing the polarity of the bulk solvent system, effectively making it a more hospitable environment for the nonpolar solute.[4] It disrupts the strong intermolecular forces of the primary solvent (like the hydrogen-bonding network of water) and creates a new solvent environment with properties intermediate between the two liquids.[12] This "blended" solvent can better solvate the hydrophobic portions of your linker molecule, leading to a significant increase in solubility.
Q: What are the risks associated with the methods used to improve solubility?
A: While effective, solubility enhancement techniques must be used with caution, as they can impact your experiment's integrity.
| Method | Potential Risk | Mitigation Strategy |
| Heating | Can cause degradation of the linker or other reagents. May lead to unwanted side reactions. | Perform a stability study by heating your compound in the solvent and analyzing it (e.g., by LC-MS) to check for degradation. Use the minimum effective temperature. |
| High % of Co-Solvent | The co-solvent itself (e.g., DMSO, DMF) might interfere with the reaction, alter reaction kinetics, or complicate product purification. | Screen multiple co-solvents to find one that is inert to your reaction conditions. Use the lowest percentage of co-solvent necessary for dissolution. |
| pH Adjustment | HIGH RISK for MOM groups. The MOM group is an acetal and is labile to acidic conditions.[1][13] Adding acid to improve solubility will likely cleave the protecting group. | Strictly avoid acidic conditions (pH < 4). If basic conditions are an option for your reaction, the MOM group is generally stable up to pH 12.[1] Always confirm the stability of your specific linker. |
| Sonication | Can generate localized heat. For sensitive compounds, prolonged sonication could potentially lead to degradation. | Use short bursts of sonication and monitor the temperature of the vessel. |
Q: Are there alternative protecting groups to MOM that offer better solubility in polar solvents?
A: Yes. If you are in the design phase of your linker, this is a critical consideration. For applications requiring high aqueous solubility, incorporating protecting groups or linker components with greater hydrophilicity is a powerful strategy. For example, using linkers that incorporate polyethylene glycol (PEG) chains can dramatically improve the solubility of the entire construct.[][14] If the hydroxyl protection is what needs to be changed, alternatives like silyl ethers can be considered, though their solubility impact depends on the specific substituents on the silicon atom.[15]
References
-
Ataman Kimya. (n.d.). Methoxymethyl Ether. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Request PDF. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Retrieved from [Link]
-
James, S. L., et al. (2021). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddy, K. L., et al. (2003). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
-
Ghorab, M. M., & Adejare, A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Sathesh Babu, P.R., & Subrahmanyam, E.V.S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Reddit. (2022). MOM Deprotection. Retrieved from [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link]
-
St-Amant, A. H., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Halder, R. (2024). Advanced Organic Chemistry: Protecting Groups. YouTube. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. scispace.com [scispace.com]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to Identifying Methoxymethyl (MOM) Ethers Using Infrared Spectroscopy
In the landscape of synthetic organic chemistry, particularly within drug development, the use of protecting groups is a cornerstone of elegant and successful molecular construction. Among these, the methoxymethyl (MOM) ether stands out for its utility in masking the reactivity of hydroxyl groups. Its introduction and subsequent removal are critical steps that demand rigorous verification. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for monitoring these transformations. This guide provides an in-depth comparison of the IR spectral features that uniquely identify the MOM ether functional group, supported by experimental insights and protocols.
The Vibrational Signature of a MOM Ether
The diagnostic power of IR spectroscopy lies in its ability to detect the vibrational frequencies of specific chemical bonds. The MOM ether (R-O-CH₂-O-CH₃) is an acetal, and its structure gives rise to a characteristic set of absorption peaks that, when compared to the parent alcohol, provide definitive evidence of its presence.
The most telling feature of a MOM ether is the complex series of strong C-O-C stretching vibrations. While a simple ether typically shows one strong C-O stretch between 1150-1050 cm⁻¹, the C-O-C-O-C acetal linkage of a MOM group results in multiple, strong, and characteristic bands in this region.[1][2] Specifically, research on acetals and ketals has shown that the single C-O-C band of an ether splits into several distinct branches in an acetal.[1] These bands arise from the symmetric and asymmetric stretching modes of the coupled C-O bonds.
Key vibrational modes for a MOM ether include:
-
Asymmetric C-O-C-O-C stretching: Multiple strong bands typically observed in the 1190-1030 cm⁻¹ range.[1]
-
sp³ C-H stretching: Found just below 3000 cm⁻¹, characteristic of the methyl and methylene groups.[3][4]
-
C-H bending: Medium intensity peaks for the CH₂ and CH₃ groups in the 1470-1360 cm⁻¹ region.[3]
Comparative Analysis: Benzyl Alcohol vs. Methoxymethyl (benzyloxy)methane
To illustrate the practical application of these principles, let's compare the IR spectrum of a starting material, benzyl alcohol, with its MOM-protected product, methoxymethyl (benzyloxy)methane.
The most dramatic change upon protection of benzyl alcohol is the disappearance of the broad, strong O-H stretching band characteristic of hydrogen-bonded alcohols, which typically appears between 3600-3200 cm⁻¹.[5][6] In its place, the spectrum of the MOM ether will be dominated by the aforementioned strong C-O-C acetal stretches.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Observation in Reaction |
| Alcohol (R-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Disappears after MOM protection.[5] |
| C-O Stretch | 1150 - 1030 | Strong | Obscured by new, more complex bands. | |
| MOM Ether | Asymmetric C-O-C Stretch | 1190 - 1120 | Strong | Appears after MOM protection.[1] |
| Symmetric C-O-C Stretch | 1100 - 1030 | Strong | Appears after MOM protection.[1] | |
| sp³ C-H Stretch | 2980 - 2850 | Medium to Strong | Becomes more prominent.[3] |
This clear "before and after" spectral comparison provides an unambiguous confirmation of the reaction's success. The absence of the O-H peak and the emergence of the distinct C-O-C acetal pattern is a reliable indicator for the formation of the MOM ether.[7]
Structural Correlation with IR Absorptions
The relationship between the molecular structure and the key IR peaks can be visualized as follows:
Caption: Key IR peak correlations for benzyl alcohol and its MOM ether.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
For routine analysis in a drug development setting, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy is the technique of choice due to its speed and minimal sample preparation.[8]
Objective: To obtain a clean, interpretable IR spectrum of a liquid organic compound to confirm the presence or absence of a MOM ether.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[9] Wipe gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.
-
Causality: A clean crystal is paramount for a pure sample spectrum. Any residue from previous analyses will appear as contaminant peaks.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum.[10] This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral characteristics.
-
Trustworthiness: The software will subtract this background from the sample spectrum, ensuring that the final output is solely from the analyte. This step is non-negotiable for accurate data.[10]
-
-
Sample Application:
-
Place a single drop of the liquid sample directly onto the center of the ATR crystal.[11] Enough sample should be used to completely cover the crystal surface.
-
For solid samples, place a small amount of the powder on the crystal and apply pressure using the built-in clamp to ensure good contact.[11]
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters for routine analysis are a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Expertise: Accumulating multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where small but significant peaks are not lost in the baseline noise.
-
-
Data Analysis and Cleaning:
-
After acquisition, use a non-abrasive tissue to wipe the sample from the crystal, followed by a solvent wipe as in Step 1.
-
Examine the spectrum for the key features outlined in the comparison table. Confirm the disappearance of the O-H band and the appearance of the strong C-O-C acetal bands.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a MOM-protected compound.
References
-
Chemistry LibreTexts. (2024). 5: Infrared Spectroscopy. Retrieved from [Link]
-
Organic Chemistry On-Line. IR Absorbances of Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methoxymethane. Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol?. r/chemhelp. Retrieved from [Link]
-
SpectraBase. Benzyl alcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]
-
Wladislaw, B., Giora, A., & Vicentini, G. (1966). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methoxyethane. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
Majid Ali. (2022). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. Retrieved from [Link]
-
KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. Retrieved from [Link]
-
UMass Chemistry. IR Group Frequencies. Retrieved from [Link]
-
Virginia Tech Department of Chemistry. Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
L.G. Wade, Jr. (2003). The features of IR spectrum. Retrieved from [Link]
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (methoxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. Poly(ethylene glycol mono-methyl ether) - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. MOM Ethers. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Senent, M. L., & Gámez, F. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (methoxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Senent, M. L., & Gámez, F. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. askthenerd.com [askthenerd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. m.youtube.com [m.youtube.com]
Comparative Reactivity Guide: MOM-Protected vs. Free Phenolic Aryl Bromides in C-C Bond Formation
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the decision to protect a phenolic hydroxyl group with a Methoxymethyl (MOM) ether versus proceeding with the free alcohol is a critical strategic pivot. While "atom economy" advocates for avoiding protection steps, the chemical reality of aryl bromides dictates otherwise.
This guide analyzes the divergent reactivity profiles of MOM-protected vs. Free Phenolic aryl bromides. The data demonstrates that while free phenols are technically viable in specific catalytic cycles (e.g., aqueous Suzuki couplings), they are catastrophic in organometallic exchange reactions. The MOM group does not merely "cap" the proton; it alters the electronic landscape, enabling Directed Ortho Metalation (DoM) and stabilizing lithiated intermediates via chelation—capabilities absent in the free phenol.
The Fundamental Challenge: Chemoselectivity & Acidity
The core differentiator is the acidity of the phenolic proton (
-
Free Phenol: Acts as a proton source. In the presence of organolithiums or Grignards, the first equivalent of reagent is consumed instantly to form the phenoxide (
). This species is often insoluble in ethereal solvents, aggregates, and deactivates the ring toward nucleophilic attack, while simultaneously acting as a catalyst poison in Pd-cycles. -
MOM-Ether: The acetal linkage (
) is stable to base (pH > 12) and nucleophiles. Crucially, the oxygen atoms possess lone pairs capable of coordinating lithium, stabilizing transition states for metalation.
Reactivity Decision Matrix
The following diagram illustrates the divergent pathways dictated by the protection state.
Figure 1: Decision matrix showing the kinetic traps associated with free phenols versus the productive pathways enabled by MOM protection.
Organometallic Chemistry: Lithiation & Trapping
This is the area of starkest contrast. Using a free phenol in a lithium-halogen exchange requires a "sacrificial" equivalent of base.
Comparative Performance: Lithium-Halogen Exchange
Reaction: Substrate +
| Feature | Free Phenol (-OH) | MOM-Protected (-OMOM) |
| Stoichiometry | Requires 2.2 equiv | Requires 1.1 equiv |
| Solubility | Poor. Lithium phenoxides often precipitate in THF/Et₂O, hindering reaction progress. | Excellent. Remains soluble in THF at -78°C. |
| Mechanism | Formation of | Chelation. The methoxy oxygen coordinates Li, stabilizing the lithiated intermediate (Complex Induced Proximity Effect - CIPE). |
| Typical Yield | 30–50% (Variable due to precipitation). | 85–95% (Consistent). |
The "Value-Add": Directed Ortho Metalation (DoM)
Beyond simple halogen exchange, the MOM group is a powerful Directed Metalation Group (DMG) .
-
Mechanism: The MOM ether coordinates the alkyllithium aggregate, bringing the base into proximity with the ortho-proton.
-
Application: If the aryl bromide is treated with
-BuLi, the MOM group stabilizes the resulting aryl-lithium. If the bromide is absent, MOM directs deprotonation exclusively to the ortho position, a feat impossible with free phenoxide (which is insufficiently directing due to charge repulsion).
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
While free phenols can undergo Suzuki coupling using water-soluble bases (
Experimental Data Comparison
Reaction: 4-Bromo-phenol derivative +
| Parameter | Free Phenol Conditions | MOM-Protected Conditions |
| Solvent System | Requires polar/protic (e.g., dioxane/H₂O) to solubilize phenoxide. | Standard organic (Toluene, THF, or DMF). |
| Base Compatibility | Limited. Strong bases may cause side reactions. | Universal (Carbonates, Phosphates, Alkoxides). |
| Side Reactions | Oxidative Coupling: Phenols can dimerize to biphenols under oxidative conditions. | None. |
| Purification | Difficult. Product often co-elutes with phenolic byproducts; requires acidification. | Simple. Product is lipophilic; standard silica chromatography. |
| Yield (Avg) | 60–75% | 90–98% |
Key Insight: Free phenols can coordinate to unsaturated Pd(II) species, acting as an X-type ligand (
Experimental Protocols
The following protocols represent the industry standard for converting a free phenol to a reactive organometallic species via MOM protection.
Protocol A: MOM Protection (Standard)
-
Reagents: Phenol (1.0 eq), MOMCl (1.5 eq), DIPEA (2.0 eq), DCM (0.2 M).
-
Safety Note: MOMCl is a carcinogen. Handle in a fume hood.
-
Dissolve phenol in dry DCM under
atmosphere. -
Cool to 0°C. Add DIPEA (Diisopropylethylamine) via syringe.
-
Add MOMCl dropwise over 10 minutes.[2] The solution will fume slightly.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated
. -
Workup: Extract with DCM, wash with 1M NaOH (removes unreacted phenol), dry over
. -
Result: Colorless oil/solid. Yield typically >95%.[3]
Protocol B: Lithium-Halogen Exchange & Trapping
-
Reagents: MOM-Aryl Bromide (1.0 eq),
-BuLi (1.1 eq, 2.5M in hexanes), Electrophile (e.g., DMF, 1.2 eq), THF (dry).
-
Dissolve MOM-Aryl Bromide in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Add
-BuLi dropwise down the side of the flask. Maintain temp < -70°C.-
Observation: A color change (often yellow/orange) indicates formation of the lithiated species stabilized by MOM chelation.
-
-
Stir at -78°C for 30–60 minutes.
-
Add Electrophile (e.g., DMF) neat or in THF solution.
-
Warm to RT slowly.
-
Deprotection (Optional One-Pot): If the free phenol is desired immediately, treat the crude mixture with 6M HCl/MeOH at reflux.
Protection-Deprotection Workflow
The "cost" of using MOM is the two added steps (protection/deprotection). However, the yield gained in the core coupling/lithiation step usually offsets this loss.
Figure 2: The standard synthetic workflow. The MOM group is stable to base (Step 2) but easily removed with acid (Step 3).
Deprotection Conditions
-
Standard: 6M HCl in MeOH/THF (Reflux, 1h).
-
Mild/Water-Free:
in DCM (0°C, 1h). Ideal for acid-sensitive substrates. -
Solid-Supported: Silica-supported
(DCM, RT).
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., Wiley-Interscience, 1999.[4] (The definitive guide on MOM stability and cleavage conditions).
-
Snieckus, V. "Directed Ortho Metalation.[5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link (Foundational text on MOM as a directing group).
-
Ramesh, C., Ravindranath, N., & Das, B. "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst."[4][6] Journal of Organic Chemistry, 2003, 68(18), 7101–7103. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Fujioka, H., et al. "One-Pot Synthesis of Monoprotected 1,2-Diols from Methylene Acetals."[4] Organic Letters, 2009, 11(22), 5138–5141. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
A Strategic Guide to Protecting Groups: Unveiling the Advantages of MOM Ethers over Benzyl Ethers in Cross-Coupling Reactions
For the synthetic chemist navigating the intricate pathways of modern organic synthesis, particularly in the realm of drug discovery and materials science, the selection of a protecting group is a decision of paramount strategic importance. This choice can dictate the success, efficiency, and elegance of a multi-step sequence. While the benzyl (Bn) ether has long been a stalwart protector of hydroxyl groups due to its general robustness, the methoxymethyl (MOM) ether often presents a suite of subtle yet powerful advantages, especially in the context of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of MOM and benzyl ethers, moving beyond a simple recitation of stability to explore the nuanced, field-proven insights that inform expert decision-making. We will dissect their behavior under common cross-coupling conditions, illuminate the critical concept of orthogonal deprotection, and reveal how the MOM group can be leveraged as a powerful synthetic tool for regioselective functionalization.
Foundational Characteristics: A Tale of Two Ethers
At a glance, both MOM and benzyl ethers serve the same primary purpose: to mask the reactivity of a hydroxyl group. However, their underlying chemical nature—an acetal versus a simple ether—gives rise to fundamentally different stability profiles and synthetic capabilities.
-
Methoxymethyl (MOM) Ether: As an acetal, the MOM group is characterized by its stability under basic and nucleophilic conditions.[1] This makes it an attractive choice for reactions involving strong bases or organometallic reagents. Its key vulnerability is its lability under acidic conditions, which facilitates its cleavage.[2][3] However, it can also be cleaved by certain Lewis acids and, in some contexts, strong organometallic reagents, particularly where chelation is possible.[4]
-
Benzyl (Bn) Ether: The benzyl ether is known for its exceptional stability across a wide pH range, from strongly acidic to strongly basic conditions.[5][6] This robustness makes it a reliable workhorse in many synthetic campaigns. Its defining feature is its unique mode of deprotection: catalytic hydrogenolysis (e.g., H₂, Pd/C), a remarkably mild and clean transformation.[7] This method is orthogonal to the acid- or base-labile protecting groups, providing a distinct strategic advantage.
The following table summarizes the general stability of these two protecting groups under various reaction conditions pertinent to cross-coupling and related transformations.
| Condition Category | Reagents / Environment | MOM Ether Stability | Benzyl Ether Stability | Rationale & Causality |
| Strongly Basic | NaH, KOtBu, KHMDS, NaOH | Stable | Stable | Both ether linkages are inert to non-nucleophilic strong bases. This is crucial for Suzuki and Buchwald-Hartwig couplings. |
| Acidic (Protic/Lewis) | HCl, TFA, BF₃·OEt₂ | Labile | Generally Stable | As an acetal, the MOM group is readily hydrolyzed under acidic conditions.[1] Benzyl ethers require harsh acidic conditions for cleavage.[7] |
| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C | Stable | Labile | The benzylic C-O bond is susceptible to reductive cleavage, which is the primary deprotection method for benzyl ethers.[7] |
| Dissolving Metal Red. | Na, NH₃ (Birch) | Stable | Labile | Benzyl ethers are cleaved under Birch reduction conditions, a less common but available deprotection route.[6] |
| Organolithium Reagents | n-BuLi, s-BuLi, t-BuLi | Potentially Labile / Directing | Potentially Labile (Rearrangement) | MOM ethers can act as Directed ortho-Metalation Groups (DoM).[8] Benzyl ethers are prone to α-lithiation and subsequent[4][9]-Wittig rearrangement.[10] |
| Grignard Reagents | RMgX | Potentially Labile | Stable | MOM groups can be cleaved by Grignard reagents, especially with heating or chelation assistance from a neighboring group.[4] |
The Decisive Advantage in Complex Synthesis: Orthogonal Deprotection
In a multi-step synthesis, the ability to selectively remove one protecting group while leaving others intact is not just a convenience; it is an enabling technology. This is where the fundamental difference in deprotection methods between MOM and benzyl ethers offers a profound strategic advantage.
A MOM group (acid-labile) and a benzyl group (hydrogenolysis-labile) form an orthogonal pair . This allows for the selective unveiling of different hydroxyl groups at various stages of a synthesis, enabling site-specific modifications. Consider a synthetic intermediate bearing both a MOM ether and a benzyl ether. The chemist can choose to:
-
Remove the MOM group using mild acid, leaving the benzyl ether untouched for a subsequent transformation at that position.[9]
-
Remove the benzyl group via catalytic hydrogenation, leaving the MOM ether perfectly intact for future reactions.[6]
This orthogonality is a cornerstone of modern synthetic strategy, allowing for the construction of highly complex and multifunctional molecules with precision and control.
Caption: Orthogonal deprotection workflow using MOM and Benzyl ethers.
The Game-Changer for Regiochemistry: Directed ortho-Metalation (DoM)
Perhaps the most compelling advantage of the MOM group, particularly in the synthesis of substituted aromatics destined for cross-coupling, is its ability to function as a Directed ortho-Metalation Group (DoM) .[11] This powerful reaction allows for the deprotonation of an aromatic ring specifically at the position ortho to the DMG, enabling subsequent functionalization with an electrophile.
The two oxygen atoms of the MOM ether chelate to the lithium atom of an organolithium base (like n-BuLi or s-BuLi), delivering the base to the adjacent proton and facilitating its abstraction. This creates a highly valuable aryllithium intermediate, poised for reaction.[8] This intermediate can then be quenched with various electrophiles (e.g., I₂, TMSCl, boronic esters) to install a handle for a subsequent Suzuki, Sonogashira, or other cross-coupling reaction.
Benzyl ethers, in stark contrast, are unsuitable for this purpose. When treated with strong organolithium bases, they preferentially undergo deprotonation at the benzylic carbon (α-lithiation). This α-lithiated species is prone to a rapid, often undesired,[4][9]-Wittig rearrangement.[10] This alternative reaction pathway precludes the use of benzyl ethers as effective DoM groups for aromatic ring functionalization.
Caption: MOM as a Directed ortho-Metalation Group vs. Benzyl Ether Rearrangement.
Experimental Protocols
To ensure trustworthiness and practical utility, the following protocols represent self-validating, standard procedures for the protection and deprotection of hydroxyl groups.
Protocol 1: MOM Protection of a Phenol
-
Objective: To protect a phenolic hydroxyl group as a MOM ether.
-
Procedure:
-
To a stirred solution of the phenol (1.0 equiv) in dichloromethane (DCM, approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methoxymethyl chloride (MOM-Cl, 3.0 equiv) dropwise over 10 minutes. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a chemical fume hood.[12]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Benzyl Protection of an Alcohol
-
Objective: To protect an alcoholic hydroxyl group as a benzyl ether using the Williamson ether synthesis.[7]
-
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Selective Deprotection of a MOM Ether
-
Objective: To remove a MOM group under acidic conditions.[9]
-
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.
-
Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis
-
Objective: To remove a benzyl group under mild reductive conditions.[7]
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add palladium on activated carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd) to the solution.
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (typically using a balloon).
-
Stir the suspension vigorously at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Conclusion and Strategic Recommendations
The choice between MOM and benzyl ether protection is a strategic decision that hinges on the overall synthetic plan.
Choose Benzyl Ether when:
-
You require robust protection that can withstand a wide array of acidic and non-reductive conditions.
-
The synthetic route involves acid-sensitive functional groups that would not survive MOM deprotection.
-
The molecule is free of other hydrogenation-sensitive groups (e.g., alkenes, alkynes, certain nitrogen-containing heterocycles) that would be reduced during deprotection.
The advantage lies with MOM Ether when:
-
Orthogonality is key: Your synthesis requires selective deprotection in the presence of benzyl ethers or other hydrogenation-labile groups.
-
Regiochemical control is needed: You plan to use Directed ortho-Metalation to functionalize an aromatic ring precisely before a cross-coupling step. This is a powerful strategy that is inaccessible with benzyl ethers.
-
The planned cross-coupling or subsequent steps involve catalytic hydrogenation conditions where a benzyl ether would be prematurely cleaved.
While the benzyl ether remains a valuable and reliable protecting group, the MOM ether offers a higher level of strategic sophistication. Its unique orthogonality and its role as a powerful directing group provide distinct advantages that can unlock more efficient and elegant synthetic routes to complex molecules. For the modern researcher, mastering the strategic application of the MOM group is an essential tool in the art of chemical synthesis.
References
- Reddy, R. J., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
- BenchChem (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem.
- Bentham Science Publishers. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science.
- BenchChem (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.
- University of Windsor. Alcohol Protecting Groups.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Yoon, T. P., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Mortier, J., et al. (2016). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. The Journal of Organic Chemistry. [Link]
- University of Windsor. Directed (ortho)
-
Master Organic Chemistry (2015). Protecting Groups For Alcohols. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of 1-bromo-3,5-bis(methoxymethyl)benzene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-bromo-3,5-bis(methoxymethyl)benzene, a halogenated aromatic ether. The procedures outlined herein are designed to mitigate risks associated with this compound's specific chemical properties, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific molecule, but similar chemical classes with confidence and competence.
Hazard Profile and Core Chemical Risks
1-bromo-3,5-bis(methoxymethyl)benzene presents a composite hazard profile that dictates its handling and disposal requirements. Its structure combines a brominated aromatic ring with two methoxymethyl ether groups. Understanding these distinct features is critical for a thorough risk assessment.
-
Halogenated Aromatic Compound: The presence of a carbon-bromine bond places this compound in the category of halogenated organic wastes.[1] Such compounds can be persistent in the environment and may require specific treatment technologies, like high-temperature incineration, for complete destruction.[2][3] The U.S. Environmental Protection Agency (EPA) maintains lists of regulated halogenated organic compounds to ensure their proper management.[4][5]
-
Ether Functionality & Peroxide Formation: The two methoxymethyl groups are ethers. Ethers are well-known for their potential to form shock-sensitive and explosive peroxides upon exposure to air and light.[6][7][8] This reaction is autocatalytic and can occur even in unopened containers over time.[7] Therefore, all containers of this chemical must be dated upon receipt and upon opening to track their age and potential for peroxide formation.[7][9]
-
Irritant Properties: Safety data for analogous compounds indicate that 1-bromo-3,5-bis(methoxymethyl)benzene is likely to be an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11]
| Hazard Class | Description | Rationale & Primary Concern |
| Physical Hazard | Peroxide-Former | Ether groups can react with atmospheric oxygen to form unstable, explosive peroxides. This is a significant explosion hazard, especially in older containers or upon concentration.[8][9] |
| Health Hazard | Irritant | Causes skin, eye, and respiratory tract irritation.[11] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Halogenated Organic | Brominated compounds can be persistent organic pollutants. Improper disposal can lead to long-term environmental contamination.[12] |
Immediate Safety & Handling Precautions
Before handling or preparing for disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: Always handle 1-bromo-3,5-bis(methoxymethyl)benzene inside a certified chemical fume hood to minimize inhalation exposure.[13] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14][15]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[11]
-
Body Protection: Wear a lab coat and closed-toe shoes.[14]
-
Step-by-Step Waste Collection & Storage Protocol
Proper segregation and containment are the most critical steps in the disposal process. Under no circumstances should this chemical be disposed of down the drain. [9][16]
Step 1: Waste Characterization & Segregation Immediately upon deciding to dispose of the material, it must be classified as "Halogenated Organic Waste." This waste stream must be kept separate from all other waste types, especially non-halogenated solvents.[1][16] Mixing halogenated and non-halogenated waste complicates the disposal process and increases costs.
Step 2: Container Selection Use a designated, leak-proof waste container made of a chemically resistant material such as glass or high-density polyethylene (HDPE). The container must have a screw-top cap to ensure it can be kept closed and vapor-tight.[8][16]
Step 3: Peroxide Hazard Management Due to the ether linkages, peroxide formation is a primary safety concern.
-
Date All Containers: All containers of 1-bromo-3,5-bis(methoxymethyl)benzene must be marked with the date received and the date opened.[7][9]
-
Shelf Life: As a general rule, opened containers of peroxide-forming chemicals should be disposed of within 6 to 12 months.[6][7] Unopened containers should be disposed of within one year.[7]
-
Testing for Peroxides (If Necessary): If a container is old, undated, or shows signs of crystallization or discoloration, it may contain dangerous levels of peroxides. Do not handle or attempt to open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[7][8] They have specialized procedures for managing potentially explosive chemicals.
Step 4: Labeling the Waste Container Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 1-bromo-3,5-bis(methoxymethyl)benzene"
-
The associated hazards (e.g., "Irritant," "Potential Peroxide-Former")
-
The accumulation start date.
Step 5: Accumulating Waste
-
Add the waste to the labeled container inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[6][16] This prevents the release of vapors and reduces the rate of peroxide formation.
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, sunlight, and ignition sources.[7][14] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 1-bromo-3,5-bis(methoxymethyl)benzene.
Caption: Decision workflow for handling and disposing of 1-bromo-3,5-bis(methoxymethyl)benzene.
Spill Management
In the event of a spill, treat the spilled chemical and any cleanup materials as hazardous waste.[6][7]
-
Small Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid. Carefully collect the absorbent material and place it in your designated halogenated waste container.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's EHS office and follow their emergency procedures.[7]
Final Disposal Pathway
All hazardous waste must be disposed of through your institution's designated hazardous waste collection program.[6] Laboratory personnel should never attempt to treat or dispose of this waste themselves. The established and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[2][3] This process ensures the complete destruction of the molecule, preventing the release of persistent halogenated compounds into the environment. Your EHS office will manage the collection and transport to an approved disposal plant.[11][17]
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Highly Hazardous Chemicals and Chemical Spills. Vanderbilt University Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal. Integrated Publishing. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. [Link]
-
1-Bromo-3,5-dimethoxybenzene. PubChem, National Institutes of Health. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Aromatic Compounds. ResearchGate. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]
Sources
- 1. uakron.edu [uakron.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. vumc.org [vumc.org]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
